An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-6-methoxypyridine-3-carbonitrile, a key hetero...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-methoxypyridine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, explore plausible synthetic routes based on established methodologies for analogous structures, and discuss its potential applications in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.
Core Chemical and Physical Properties
2-Chloro-6-methoxypyridine-3-carbonitrile is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Chloro-6-methoxypyridine-3-carbonitrile and Related Compounds
A general and effective method for the synthesis of 2-methoxypyridine-3-carbonitriles involves the condensation of α,β-unsaturated carbonyl compounds with malononitrile in the presence of a base like sodium methoxide in methanol.[2] Another common strategy is the nucleophilic displacement of a halogen at the 2-position with a methoxide anion.[2]
A plausible synthesis for the title compound could start from a suitable di-substituted pyridine. For instance, a synthetic sequence could be envisioned starting from 2,6-dichloropyridine-3-carbonitrile, followed by a selective nucleophilic substitution of one of the chlorine atoms with a methoxide group. The reactivity difference between the two chlorine atoms would be key to the success of such a strategy.
Another potential route could involve the chlorination of 2-hydroxy-6-methoxypyridine-3-carbonitrile. A common method for such a transformation is the use of phosphorus oxychloride (POCl₃), a reagent widely employed for the conversion of pyridones to chloropyridines.[3]
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Spectroscopic Characterization: A Comparative Analysis
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring, likely as doublets, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the methoxy group.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to the chlorine and methoxy groups will also have characteristic chemical shifts.
Table 2: ¹H NMR Data of Related Pyridine Derivatives
The IR spectrum of 2-Chloro-6-methoxypyridine-3-carbonitrile is expected to show a sharp and strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy group, C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations.
3.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the chlorine atom, and the nitrile group.
Reactivity and Synthetic Utility
The reactivity of 2-Chloro-6-methoxypyridine-3-carbonitrile is governed by its functional groups.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a versatile handle for further molecular elaboration.
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up further avenues for derivatization.
Electrophilic Aromatic Substitution: The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the chloro and nitrile groups makes it less reactive than unsubstituted pyridine.
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methoxypyridine-3-carbonitrile
This technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-Chloro-6-methoxypyridine-3-carbonitrile. This document is intended for resear...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-Chloro-6-methoxypyridine-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just procedural steps but the underlying scientific rationale for the chosen analytical workflow.
Introduction
2-Chloro-6-methoxypyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The precise confirmation of its molecular structure is paramount for its intended applications and for understanding its chemical behavior. This guide will detail a multi-technique analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide an unambiguous structural assignment. The synergy of these techniques provides a self-validating system, ensuring the highest level of confidence in the final structure.
Molecular Structure Hypothesis and Elucidation Strategy
Based on its synthesis from precursors such as 2,6-dichloropyridine-3-carbonitrile and sodium methoxide, the expected molecular structure of the compound is as follows:
Figure 1. Hypothesized structure of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Our strategy for confirming this structure is a stepwise analytical workflow. First, we will determine the molecular weight and elemental composition using Mass Spectrometry. Next, we will identify the key functional groups present using FTIR spectroscopy. Finally, we will map the complete carbon and proton framework and their connectivity using 1D and 2D NMR spectroscopy.
Caption: A logical workflow for the structure elucidation of an organic molecule.
Part 1: Mass Spectrometry - Determining the Molecular Formula
Mass spectrometry is the first crucial step in structure elucidation, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an Electrospray Ionization (ESI) source.
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.
Data Interpretation
The expected molecular formula for 2-Chloro-6-methoxypyridine-3-carbonitrile is C₇H₅ClN₂O. The presence of a chlorine atom is a key feature to look for in the mass spectrum, as it will produce a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1.
Parameter
Expected Value
Molecular Formula
C₇H₅ClN₂O
Monoisotopic Mass (M)
168.0145
[M+H]⁺ (for ³⁵Cl)
169.0223
[M+H]⁺ (for ³⁷Cl)
171.0194
Isotopic Ratio ([M+H]⁺ : [M+2+H]⁺)
~3:1
The observation of a molecular ion peak cluster with this m/z and isotopic pattern would provide strong evidence for the proposed molecular formula.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation
The key functional groups in 2-Chloro-6-methoxypyridine-3-carbonitrile and their expected vibrational frequencies are:
Functional Group
Vibration
Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)
Stretching
2240-2220
Aromatic C=C
Stretching
1600-1450
C-O (methoxy)
Stretching (asymmetric)
1250-1200
C-O (methoxy)
Stretching (symmetric)
1050-1000
C-Cl
Stretching
800-600
The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The aromatic C=C stretching bands and the C-O and C-Cl stretching vibrations will further support the proposed structure.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placed in an NMR tube.
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. For 2-Chloro-6-methoxypyridine-3-carbonitrile, we expect to see:
A singlet for the methoxy (OCH₃) protons.
Two doublets for the two aromatic protons on the pyridine ring, which will be coupled to each other.
Proton
Multiplicity
Expected Chemical Shift (δ, ppm)
Coupling Constant (J, Hz)
OCH₃
Singlet
3.9 - 4.1
-
H-4
Doublet
7.2 - 7.4
~8.0
H-5
Doublet
7.8 - 8.0
~8.0
The downfield shift of the aromatic protons is due to the electron-withdrawing effects of the chloro, cyano, and pyridine nitrogen atoms.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Carbon
Expected Chemical Shift (δ, ppm)
OCH₃
50 - 60
C-3 (C-CN)
90 - 100
CN
115 - 120
C-5
120 - 125
C-4
140 - 145
C-2 (C-Cl)
150 - 155
C-6 (C-OCH₃)
160 - 165
The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment of the pyridine ring.
Caption: Expected 2D NMR correlations for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Conclusion: A Self-Validating Structural Confirmation
By integrating the data from Mass Spectrometry, FTIR, and NMR spectroscopy, we can confidently elucidate the structure of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Mass Spectrometry confirms the molecular formula C₇H₅ClN₂O.
FTIR Spectroscopy confirms the presence of the key nitrile, aromatic, methoxy, and chloro functional groups.
NMR Spectroscopy confirms the connectivity of the atoms, showing the relative positions of the substituents on the pyridine ring.
This multi-technique approach provides a robust and self-validating confirmation of the molecular structure, which is essential for its use in further research and development.
O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, The Royal Society of Chemistry, 2013.
Foundational
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Chloro-6-methoxypyridine-3-carbonitrile is a key heterocyclic building block in medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-methoxypyridine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring a reactive chlorine atom for further functionalization, a methoxy group influencing the electronic properties of the pyridine ring, and a cyano group that can be transformed into other functional moieties, makes it a versatile intermediate in drug discovery and development.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Chloro-6-methoxypyridine-3-carbonitrile. Eschewing a rigid template, this document is structured to provide a deep, practical understanding of the chemistry involved, empowering researchers to not only replicate the syntheses but also to adapt and troubleshoot them effectively. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Strategic Approaches to the Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
The synthesis of this target molecule can be approached from several strategic directions, primarily revolving around the sequential introduction of the chloro, methoxy, and cyano functionalities onto the pyridine core. Two of the most logical and field-proven pathways are:
Pathway A: Stepwise Functionalization of a Dihalo-Pyridine Precursor. This approach commences with a readily available di-chlorinated pyridine derivative, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
Pathway B: Construction from a Hydroxypyridine Core. This strategy involves the initial synthesis of a hydroxypyridine scaffold, which is subsequently chlorinated to yield the target molecule.
This guide will explore both pathways in detail, providing a comparative analysis to aid in the selection of the most appropriate route based on starting material availability, scalability, and desired purity profile.
Pathway A: Synthesis from 2,6-Dichloropyridine-3-carbonitrile
This pathway is an excellent example of leveraging the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system. The electron-withdrawing nature of the two chlorine atoms and the cyano group facilitates the attack of nucleophiles. The key challenge and point of discussion in this route is achieving the desired regioselectivity in the methoxylation step.
Mechanistic Insights: The Rationale Behind Regioselective Methoxylation
The reaction of 2,6-dichloropyridine-3-carbonitrile with one equivalent of sodium methoxide is not a random substitution. The position of the incoming methoxy group is directed by the electronic effects of the substituents on the pyridine ring. The cyano group at the 3-position is a strong electron-withdrawing group, which stabilizes the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.
Attack of the methoxide ion can occur at either the C2 or C6 position. The stability of the resulting Meisenheimer complex dictates the major product. The negative charge in the intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the adjacent cyano group. Computational and empirical data suggest that nucleophilic attack is generally favored at the position para to the electron-withdrawing cyano group (the 6-position) or ortho (the 2-position). In many cases involving 2,6-dihalopyridines, substitution at the 6-position is kinetically and thermodynamically favored.
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Caption: Regioselective SNAr on 2,6-dichloropyridine-3-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloropyridine-3-carbonitrile
While 2,6-dichloropyridine-3-carbonitrile can be sourced commercially, a reliable synthesis from 2,6-dihydroxypyridine-3-carbonitrile is provided below for completeness.
Protocol 1: Chlorination of 2,6-Dihydroxypyridine-3-carbonitrile
Reagent
Molar Eq.
MW
Amount
2,6-Dihydroxypyridine-3-carbonitrile
1.0
150.11
15.0 g
Phosphorus Oxychloride (POCl₃)
10.0
153.33
100 mL
N,N-Dimethylformamide (DMF)
Catalytic
73.09
2 mL
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2,6-dihydroxypyridine-3-carbonitrile (15.0 g) to phosphorus oxychloride (100 mL).
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (2 mL).
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring in a well-ventilated fume hood.
Neutralization and Extraction: Neutralize the acidic aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 150 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,6-dichloropyridine-3-carbonitrile.
Step 2: Regioselective Methoxylation
Protocol 2: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Reagent
Molar Eq.
MW
Amount
2,6-Dichloropyridine-3-carbonitrile
1.0
173.00
10.0 g
Sodium Methoxide (NaOMe)
1.1
54.02
3.4 g
Methanol (Anhydrous)
-
32.04
150 mL
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyridine-3-carbonitrile (10.0 g) in anhydrous methanol (150 mL).
Reagent Addition: Add sodium methoxide (3.4 g) to the solution.
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 2-chloro-6-methoxypyridine-3-carbonitrile.
Pathway B: Synthesis from a 2-Hydroxypyridine Precursor
This alternative pathway constructs the pyridine ring with the methoxy and cyano groups already in place, followed by a final chlorination step to introduce the chloro substituent at the 2-position. This approach can be advantageous if the starting materials for the initial condensation are more readily available or cost-effective.
Mechanistic Insights: From Hydroxy to Chloro
The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is a classic transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this purpose.[1][2] The mechanism involves the activation of the pyridone oxygen by POCl₃, forming a highly reactive intermediate. Subsequent nucleophilic attack by a chloride ion, either from the POCl₃ itself or from an added chloride source, leads to the displacement of the activated oxygen and the formation of the 2-chloropyridine.[3][4]
}
Caption: Chlorination of the 2-hydroxypyridine precursor.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-6-methoxypyridine-3-carbonitrile
This intermediate can be synthesized via a condensation reaction. A general procedure, adapted from established methods for similar structures, is provided below.[5]
Protocol 3: Condensation to form the Hydroxypyridine Core
Reagent
Molar Eq.
MW
Amount
Malononitrile
1.0
66.06
6.6 g
Methyl 3-methoxyacrylate
1.0
116.12
11.6 g
Sodium Methoxide (NaOMe)
1.2
54.02
6.5 g
Methanol (Anhydrous)
-
32.04
100 mL
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium methoxide (6.5 g) in anhydrous methanol (100 mL).
Reagent Addition: To this solution, add malononitrile (6.6 g) and methyl 3-methoxyacrylate (11.6 g).
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated to 40-50 °C to expedite the process. Monitor by TLC.
Work-up: After the reaction is complete, neutralize the mixture with a calculated amount of acetic acid.
Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and washed to give the crude product.
Purification: Recrystallization from a suitable solvent like ethanol or purification by column chromatography may be necessary to obtain pure 2-hydroxy-6-methoxypyridine-3-carbonitrile.
Step 2: Chlorination of 2-Hydroxy-6-methoxypyridine-3-carbonitrile
This step is analogous to the chlorination in Pathway A, but on a different substrate.
Protocol 4: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Reagent
Molar Eq.
MW
Amount
2-Hydroxy-6-methoxypyridine-3-carbonitrile
1.0
164.14
10.0 g
Phosphorus Oxychloride (POCl₃)
5.0
153.33
30 mL
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-6-methoxypyridine-3-carbonitrile (10.0 g) in phosphorus oxychloride (30 mL).
Reaction: Heat the mixture to 100-110 °C for 2-3 hours. The reaction should become a clear solution.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with stirring.
Neutralization and Extraction: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 2-chloro-6-methoxypyridine-3-carbonitrile. A similar procedure for a methylated analog resulted in a 99% yield.[6]
Comparative Analysis of Synthetic Pathways
Parameter
Pathway A: From 2,6-Dichloropyridine-3-carbonitrile
Pathway B: From 2-Hydroxypyridine Precursor
Starting Materials
2,6-Dichloropyridine-3-carbonitrile
Malononitrile, Methyl 3-methoxyacrylate
Key Transformation
Regioselective methoxylation (SNAr)
Chlorination of a hydroxypyridine
Number of Steps
2 (if starting from dihydroxypyridine)
2
Potential Challenges
Achieving high regioselectivity in methoxylation
Synthesis and purification of the hydroxypyridine intermediate
Advantages
Potentially more direct if the dichlorinated starting material is readily available.
May offer a more convergent synthesis.
Overall Yield
Moderate to good, dependent on regioselectivity.
Moderate to good.
Characterization of 2-Chloro-6-methoxypyridine-3-carbonitrile
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring.
13C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbon of the cyano group.
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm-1.
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Safety and Handling
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Sodium methoxide (NaOMe): is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
Cyanides: Malononitrile and other cyanide-containing compounds are toxic. Handle with appropriate precautions to avoid inhalation, ingestion, or skin contact.
Conclusion
The synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile can be effectively achieved through at least two robust synthetic pathways. The choice between starting from a di-chlorinated pyridine or constructing the ring from acyclic precursors will depend on the specific resources and expertise available in the laboratory. Both routes rely on fundamental and well-understood reactions in heterocyclic chemistry, making them accessible to researchers with a solid foundation in organic synthesis. By understanding the mechanistic principles that govern these transformations, scientists can optimize reaction conditions and troubleshoot potential issues, ultimately leading to a more efficient and successful synthesis of this valuable building block.
References
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A Technical Guide to 2-Chloro-6-methoxypyridine-3-carbonitrile: A Core Scaffold in Modern Drug Discovery
Abstract This technical guide provides an in-depth analysis of 2-Chloro-6-methoxypyridine-3-carbonitrile (CAS No. 121643-47-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-6-methoxypyridine-3-carbonitrile (CAS No. 121643-47-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, detail a robust and field-proven synthetic pathway, and critically examine its chemical reactivity. The guide emphasizes the strategic importance of this molecule's unique substitution pattern—a labile chlorine atom, a modulating methoxy group, and a versatile nitrile handle—which makes it an invaluable scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and immediate applicability in a research setting.
Compound Identification and Physicochemical Properties
2-Chloro-6-methoxypyridine-3-carbonitrile is a polysubstituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.
The most reliable and scalable synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile involves the chlorination of its corresponding 2-pyridone precursor, 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. This transformation is a cornerstone of pyridine chemistry.
Causality of Reagent Selection:
The choice of phosphorus oxychloride (POCl₃) is deliberate and effective. The precursor, a 2-pyridone, exists in tautomeric equilibrium with its 2-hydroxypyridine form. The hydroxyl group, being a poor leaving group, requires activation. POCl₃ serves as both an activating and chlorinating agent. It reacts with the hydroxyl tautomer to form a highly reactive phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by the chloride ion (generated from POCl₃), leading to the displacement of the phosphate group and formation of the desired 2-chloro derivative. This classic approach is widely documented for converting pyridones to chloropyridines.[3]
Caption: Synthetic workflow for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Detailed Experimental Protocol:
This protocol is based on analogous, well-established procedures for the chlorination of substituted 2-pyridones.[1]
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.
Reaction: Heat the mixture to reflux (typically 110-130 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or a sodium hydroxide solution, until the pH is approximately 7-8.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity & Applications in Drug Discovery
The synthetic utility of 2-Chloro-6-methoxypyridine-3-carbonitrile stems from the distinct reactivity of its three functional groups, making it a versatile scaffold.
2-Chloro Group: The chlorine atom is positioned at an electron-deficient carbon due to the inductive effect of the ring nitrogen. This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This is the most common and powerful application of this building block, allowing for the introduction of various amine, alcohol, and thiol nucleophiles to build molecular complexity.[4]
3-Carbonitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine or an aldehyde. These transformations allow for further elaboration of the molecular scaffold.
6-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can influence the binding affinity and metabolic stability of derivative compounds.
The SₙAr reaction is a fundamental tool in medicinal chemistry for creating C-N bonds. The 2-chloro position of this scaffold is highly activated towards this reaction, enabling the facile synthesis of 2-aminopyridine derivatives, which are prevalent motifs in pharmaceutical agents.[4][5]
Caption: SₙAr reaction pathway using the title compound.
Representative Protocol: Synthesis of a 2-Aminopyridine Derivative
Setup: To a solution of 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add the desired amine nucleophile (1.1-1.5 eq).
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to act as a scavenger for the HCl generated.
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the desired 2-aminopyridine product.
Safety, Handling, and Storage
Proper handling of 2-Chloro-6-methoxypyridine-3-carbonitrile is essential for laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
P260: Do not breathe dust/fume/gas/mist/vapors/spray.P262: Do not get in eyes, on skin, or on clothing.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile is a high-value chemical intermediate with a strategic arrangement of functional groups that enables a wide array of synthetic transformations. Its utility, particularly in SₙAr reactions to form substituted aminopyridines, solidifies its position as a critical building block in the pipeline of modern medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in the rational design and development of novel therapeutic agents.
References
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives . National Institutes of Health (NIH). [Link]
Goldberg reactions of 2-halopyridines with secondary amides and lactams . ResearchGate. [Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . Beilstein Journals. [Link]
Spectroscopic Characterization of 2-Chloro-6-methoxypyridine-3-carbonitrile: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-6-methoxypyridine-3-carbon...
Author: BenchChem Technical Support Team. Date: January 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-6-methoxypyridine-3-carbonitrile. While experimental spectra for this specific compound are not publicly available, this document leverages data from structurally analogous molecules to present a thorough and predictive analysis. By examining the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide offers a robust framework for the structural elucidation and analytical validation of this and similar heterocyclic compounds. Each section details the theoretical underpinnings of the technique, provides an in-depth interpretation of analog spectra, and outlines a validated experimental protocol for data acquisition.
Introduction: The Importance of Spectroscopic Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of a compound's identity, purity, and conformation.[1][2]
This guide will delve into the three primary spectroscopic methods used for the characterization of organic molecules:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
Infrared (IR) Spectroscopy: To identify the functional groups present.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
Due to the absence of published spectroscopic data for 2-chloro-6-methoxypyridine-3-carbonitrile, this guide will utilize data from closely related compounds, such as 2-chloro-6-methoxypyridine and other substituted pyridine-3-carbonitriles, to illustrate the interpretive process. This approach not only provides a predictive model for the target molecule but also enhances the reader's understanding of structure-spectra correlations.
Molecular Structure of 2-Chloro-6-methoxypyridine-3-carbonitrile:
Caption: Molecular structure of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.[3][4] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[1][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-chloro-6-methoxypyridine-3-carbonitrile is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methoxy group protons.
Illustrative ¹H NMR Data of a Structurally Similar Compound (2-Chloro-6-methoxypyridine)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.5
Triplet
1H
H-4
~6.8
Doublet
1H
H-3
~6.6
Doublet
1H
H-5
3.9
Singlet
3H
-OCH₃
Data is hypothetical and based on known substituent effects on pyridine rings.
Interpretation and Prediction for 2-Chloro-6-methoxypyridine-3-carbonitrile:
Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at positions 4 and 5. These will appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitrile group at position 3 and the chloro group at position 2 will deshield these protons, shifting their signals downfield. We would predict H-4 to be a doublet around 7.8-8.0 ppm and H-5 to be a doublet around 7.0-7.2 ppm.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is expected to be in the range of 3.9-4.1 ppm.
Caption: Predicted ¹H NMR chemical shifts and multiplicities for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.
Illustrative ¹³C NMR Data of a Structurally Similar Compound (2-Methoxypyridine)
Interpretation and Prediction for 2-Chloro-6-methoxypyridine-3-carbonitrile:
Pyridine Ring Carbons: We expect six distinct signals for the six carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine (C-2) and oxygen (C-6) will be significantly downfield. The carbon of the nitrile group (C-3) will also be downfield, while the nitrile carbon itself will appear around 115-120 ppm. The remaining pyridine carbons (C-4 and C-5) will be in the typical aromatic region.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the aliphatic region, typically around 53-55 ppm.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6][7]
Data Acquisition:
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[8]
Interpretation and Prediction for 2-Chloro-6-methoxypyridine-3-carbonitrile:
The IR spectrum of 2-chloro-6-methoxypyridine-3-carbonitrile is expected to show characteristic absorption bands for the nitrile, C-O, C-Cl, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Bond Vibration
Expected Intensity
~2230
C≡N stretch
Strong, sharp
1600-1450
C=C and C=N aromatic ring stretches
Medium to strong
1250-1000
C-O stretch (methoxy)
Strong
800-600
C-Cl stretch
Medium to strong
3100-3000
Aromatic C-H stretch
Medium to weak
The presence of a strong, sharp peak around 2230 cm⁻¹ would be a clear indication of the nitrile functional group.[9][10]
Caption: Key predicted infrared absorption regions for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[11][12][13]
For liquid samples (neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12]
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] This information can be used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.
Interpretation and Prediction for 2-Chloro-6-methoxypyridine-3-carbonitrile:
Molecular Ion Peak (M⁺): The molecular formula of 2-chloro-6-methoxypyridine-3-carbonitrile is C₇H₅ClN₂O. The expected monoisotopic mass is approximately 168.01 g/mol . The mass spectrum should show a molecular ion peak at m/z 168. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak is also expected.
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for substituted pyridines include the loss of the substituents or parts of the ring.[15][16] We would anticipate fragments corresponding to the loss of a methyl radical (-CH₃) from the methoxy group, loss of the methoxy group (-OCH₃), loss of chlorine (-Cl), and loss of the nitrile group (-CN).
Caption: Predicted key fragmentation pathways for 2-Chloro-6-methoxypyridine-3-carbonitrile in mass spectrometry.
Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[17]
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[18][19]
GC Method:
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the compound from any impurities.
MS Method:
Use Electron Impact (EI) ionization.
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation mechanisms to explain the observed spectrum.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-chloro-6-methoxypyridine-3-carbonitrile. By applying the fundamental principles of NMR, IR, and mass spectrometry and leveraging data from analogous compounds, we have established a clear set of expectations for the experimental spectra of this molecule. The outlined experimental protocols provide a validated starting point for researchers seeking to characterize this compound. The combination of these spectroscopic techniques will enable unambiguous structural confirmation, which is a critical step in the advancement of its potential applications in research and development.
References
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The Synthetic Cornerstone: A Technical Guide to 2-Chloro-6-methoxypyridine-3-carbonitrile for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polysubstituted Pyridine Core In the landscape of modern medicinal chemistry, the pyridine scaffold remains a corners...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and versatile functionalization potential make it a privileged structure in a multitude of clinically significant molecules. Among the vast family of pyridine derivatives, 2-Chloro-6-methoxypyridine-3-carbonitrile emerges as a highly strategic building block. The specific arrangement of its chloro, methoxy, and carbonitrile substituents offers a rich platform for a diverse array of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide, intended for the discerning researcher, provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Characterization
A comprehensive understanding of a molecule begins with its fundamental properties. The key physicochemical data for 2-Chloro-6-methoxypyridine-3-carbonitrile are summarized below.
Molecular ion peak (M⁺) corresponding to the molecular weight, isotopic pattern for chlorine
Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile: A Strategic Approach
The synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile can be logically approached through a two-step sequence starting from a suitable dichlorinated pyridine precursor. This strategy leverages the differential reactivity of the chloro-substituents, allowing for a regioselective nucleophilic aromatic substitution.
A plausible synthetic route to the target compound.
Step 1: Synthesis of the Precursor, 2,6-Dichloropyridine-3-carbonitrile (Hypothetical)
While a direct synthesis for 2,6-dichloropyridine-3-carbonitrile was not explicitly found in the literature search, its preparation can be inferred from established pyridine chemistry. A plausible route would involve the Sandmeyer reaction on 2-amino-6-chloropyridine-3-carbonitrile, which itself can be synthesized from malononitrile.[1]
Step 2: Regioselective Methoxylation
The cornerstone of this synthesis is the regioselective displacement of one chlorine atom with a methoxy group. The electron-withdrawing nature of the nitrile group at the 3-position activates both the C2 and C6 positions for nucleophilic attack. However, the C6 position is generally more susceptible to substitution by alkoxides due to a combination of electronic and steric factors. This principle is demonstrated in the selective methoxylation of related 2,6-dichloropyridine systems.[2]
Detailed Experimental Protocol (Based on Analogous Reactions):
Reaction Setup: To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.05 eq) in methanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, carefully quench the reaction with water and remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-6-methoxypyridine-3-carbonitrile.
Chemical Reactivity and Synthetic Utility
The functionality of 2-chloro-6-methoxypyridine-3-carbonitrile provides three key handles for subsequent chemical modifications, making it a versatile intermediate.
Key reaction pathways for 2-chloro-6-methoxypyridine-3-carbonitrile.
Reactions at the C2-Chloro Position
The chloro substituent at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the synthesis of kinase inhibitors to probe the hydrophobic pocket of the ATP binding site. Furthermore, the chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) via nucleophilic aromatic substitution, often requiring more forcing conditions than the initial methoxylation at C6.
Transformations of the C3-Nitrile Group
The nitrile functionality is a versatile precursor for other important functional groups. It can be:
Reduced to a primary amine or an aldehyde. The reduction to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) is particularly useful for introducing a formyl group for further elaboration.[3]
Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Modification of the C6-Methoxy Group
The methoxy group is generally stable, but it can be cleaved under strong acidic conditions (e.g., HBr) or with Lewis acids (e.g., BBr₃) to reveal the corresponding 6-hydroxypyridine (or its pyridone tautomer). This transformation can be useful for altering the hydrogen bonding capabilities of the final molecule.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The structural motif of 2-chloro-6-methoxypyridine-3-carbonitrile is highly relevant to the synthesis of multi-kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A prominent example is Sorafenib, an approved drug for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] While not a direct precursor in the most common synthetic routes to Sorafenib, the pyridine-3-carbonitrile scaffold is a key feature in many Sorafenib analogues and other kinase inhibitors.[5][6]
The general strategy involves using the chloro- and nitrile functionalities to build the core structure of the inhibitor. For instance, the chloro group can be used for a Suzuki coupling to introduce a substituted phenyl ring, while the nitrile can be elaborated to an amide, a key hydrogen-bonding moiety that interacts with the hinge region of the kinase.
A generalized workflow for the synthesis of kinase inhibitors.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile is a synthetically valuable building block with a rich and versatile reactivity profile. Its strategic placement of functional groups allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex, biologically active molecules. For researchers in the field of drug discovery, particularly those focused on the development of kinase inhibitors, a thorough understanding of the chemistry of this intermediate provides a powerful tool for the rational design and efficient synthesis of next-generation therapeutics.
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ResearchGate. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link]
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Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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The Advent of a Keystone: A Technical Guide to the Synthesis and Application of 2-Chloro-6-methoxypyridine-3-carbonitrile
Abstract 2-Chloro-6-methoxypyridine-3-carbonitrile has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine ato...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
2-Chloro-6-methoxypyridine-3-carbonitrile has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a versatile nitrile—renders it an exceptionally valuable building block for constructing complex, biologically active molecules. This guide provides an in-depth examination of the synthetic strategies developed for this compound, focusing on the chemical principles and experimental causality that underpin its efficient preparation. We will explore a validated, state-of-the-art synthetic protocol, delve into characterization and quality control, and illustrate its significance through its application in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine ring is a cornerstone of pharmaceutical sciences, present in a vast array of therapeutic agents.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's efficacy and safety profile. 2-Chloro-6-methoxypyridine-3-carbonitrile (CMCP) is a prime example of a "keystone" intermediate—a molecule whose discovery and optimized synthesis have unlocked new avenues in drug design.
The chlorine at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a handle for transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 6-position electronically activates the ring, influencing the regioselectivity of further reactions. The nitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This trifecta of functionality makes CMCP a highly sought-after precursor in the synthesis of novel therapeutics, including selective orexin 2 receptor antagonists for insomnia treatment and gamma-secretase modulators for Alzheimer's disease research.[3][4]
The Synthetic Challenge: From Concept to Bench
The "discovery" of a molecule like CMCP is less a single event and more an evolution of synthetic methodology. Early approaches to polysubstituted pyridines were often multi-step, low-yielding, and lacked broad applicability. The development of a robust and scalable synthesis for CMCP was driven by the need for an efficient route that could provide large quantities of high-purity material for drug discovery programs.
A key strategic approach involves the construction of the pyridinone ring followed by functional group manipulation. A highly effective and widely adopted method builds upon the principles of condensation reactions with activated nitriles, followed by a classic chlorination step. This two-stage approach provides a reliable and scalable pathway, which we will detail here.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of CMCP points towards a 2-hydroxypyridine (or its pyridin-2-one tautomer) precursor. The chloro group can be readily installed from the hydroxyl group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile core can, in turn, be assembled from simpler, acyclic precursors via a condensation reaction. This strategy is illustrated below.
Caption: Retrosynthetic analysis of CMCP.
Validated Synthesis Protocol: A Two-Stage Approach
This section details a field-proven, two-stage protocol for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile, combining a condensation reaction to form the pyridone core with a subsequent chlorination step.
Stage 1: Synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
This stage is based on the condensation of an appropriate methoxy-substituted carbonyl compound with malononitrile in the presence of a base, a variation of the well-established routes to cyanopyridines.[5][6][7] The choice of a methoxy-containing starting material is crucial for directly installing the desired substituent at the 6-position.
Experimental Protocol:
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous methanol (70 mL) under a nitrogen atmosphere at 5°C.
Scientist's Insight: The use of freshly prepared sodium methoxide is critical. Commercial solutions can contain water, which would hydrolyze the nitrile and interfere with the condensation, drastically reducing the yield.
Addition of Nitrile: To the cooled sodium methoxide solution, add malononitrile (5.3 g, 0.08 mol) dissolved in anhydrous methanol (70 mL). Stir for 5 minutes.
Condensation: Add a solution of methyl 4,4-dimethoxy-3-oxobutanoate (17.6 g, 0.1 mol) in anhydrous methanol (150 mL) dropwise over 2 hours.
Scientist's Insight: The slow, dropwise addition is essential to control the exotherm of the reaction and prevent the formation of undesired side products from the self-condensation of malononitrile.[5]
Reaction & Cyclization: After the addition is complete, heat the mixture to reflux for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup & Isolation: Cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water (250 mL) and wash with dichloromethane (3 x 50 mL) to remove non-polar impurities. Carefully acidify the aqueous layer with concentrated HCl to pH 4-5 to precipitate the product.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid.
Stage 2: Chlorination to 2-Chloro-6-methoxypyridine-3-carbonitrile
This transformation employs phosphorus oxychloride (POCl₃) to convert the pyridin-2-one tautomer to the desired 2-chloropyridine. This is a standard and highly effective method for this type of conversion.[8]
Experimental Protocol:
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (15.0 g, 0.1 mol).
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol) to the flask.
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Heating: Heat the mixture to 110°C and stir for 3 hours. The reaction mixture will become a dark solution.
Quenching & Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and must be done slowly and cautiously.
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH reaches ~8. Extract the aqueous mixture with dichloromethane (3 x 150 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford pure 2-Chloro-6-methoxypyridine-3-carbonitrile.
Caption: Experimental workflow for the two-stage synthesis of CMCP.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic and chromatographic methods should be employed.
Parameter
Stage 1: Pyridone Intermediate
Stage 2: Final Product (CMCP)
Appearance
Off-white to pale yellow solid
White to off-white crystalline solid
Melting Point
Approx. 220-225 °C (decomposes)
Approx. 78-80 °C
¹H NMR (CDCl₃)
Peaks corresponding to methoxy, pyridone NH, and ring protons.
δ ~4.0 (s, 3H, OCH₃), ~7.0 (d, 1H, ring H), ~8.0 (d, 1H, ring H)
¹³C NMR (CDCl₃)
Signals for nitrile, carbonyl, methoxy, and aromatic carbons.
Signals for nitrile (~115 ppm), methoxy, and aromatic carbons.
IR (KBr, cm⁻¹)
~3400 (N-H), ~2220 (C≡N), ~1650 (C=O)
~2230 (C≡N), ~1580, 1460 (aromatic C=C)
Mass Spec (ESI)
[M+H]⁺ consistent with C₇H₆N₂O₂
[M+H]⁺ consistent with C₇H₅ClN₂O, showing characteristic chlorine isotope pattern.
Purity (HPLC)
>95%
>98%
Note: Specific NMR chemical shifts can vary slightly based on solvent and instrument. Spectroscopic data for structurally similar compounds can be found in the literature.[2][8][9]
Application in Drug Discovery: A Gateway to Orexin Antagonists
The utility of CMCP is best demonstrated by its role as a key intermediate in the synthesis of complex pharmaceutical agents. For example, it is a precursor for building blocks used in the development of selective orexin 2 receptor antagonists (2-SORAs), a class of drugs investigated for the treatment of insomnia.[3] The synthesis of a terpyridine-based antagonist showcases the strategic use of CMCP's functionalities.
Caption: Application of CMCP in the synthesis of a 2-SORA scaffold.
In this pathway, the nitrile group of CMCP is first reduced to a primary amine. This amine then serves as a nucleophile in an amide bond formation with a complex carboxylic acid partner, ultimately leading to the final drug candidate. The chloro and methoxy groups remain for potential further modification or to contribute to the final molecule's desired electronic and binding properties.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile stands as a testament to the power of strategic organic synthesis. Its development was not a singular breakthrough but the result of refining and combining established chemical principles to create a reliable and efficient pathway to a highly valuable molecular tool. The robust synthetic protocols now available provide researchers and drug development professionals with consistent access to this keystone intermediate, accelerating the discovery and development of next-generation therapeutics. As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for versatile and intelligently designed building blocks like CMCP will only continue to grow.
References
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16895-16903. Retrieved from [Link]
Pan, W., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(5), 779-782. Retrieved from [Link]
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16895-16903. Retrieved from [Link]
Dong, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(24), 9337-9340. Retrieved from [Link]
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Al-Saleh, B., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774. Retrieved from [Link]
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Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322. Retrieved from [Link]
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Al-Zaydi, K. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5035. Retrieved from [Link]
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St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
El-Ghanam, A. M., & El-Ghaffar, N. A. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Dyes and Pigments, 90(3), 253-258. Retrieved from [Link]
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Application Note & Protocols: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile Derivatives
Abstract The 2-chloro-6-methoxypyridine-3-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique arrangement of substituents—a nucleophilic displacement-pro...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-chloro-6-methoxypyridine-3-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique arrangement of substituents—a nucleophilic displacement-prone chlorine atom, an electron-donating methoxy group, and a versatile carbonitrile—renders it an invaluable building block for creating diverse molecular architectures.[1][2] Pyridine derivatives are integral to numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for preparing 2-chloro-6-methoxypyridine-3-carbonitrile, details a step-by-step laboratory protocol, and discusses the subsequent derivatization of this key intermediate.
Introduction: The Strategic Importance of the Pyridine Core
The pyridine ring is an essential heterocycle in pharmaceutical development, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][4] The specific isomer, 2-chloro-6-methoxypyridine-3-carbonitrile, offers three distinct points for chemical modification:
C2-Chloride: An excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of various amine, alcohol, and thiol functionalities.
C3-Carbonitrile: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems.
C6-Methoxy Group: This electron-donating group activates the pyridine ring, influencing the regioselectivity of subsequent reactions. It can also be cleaved to reveal a pyridone scaffold.
This trifecta of reactivity makes the title compound a powerful synthon for generating libraries of complex molecules for drug discovery screening and for the development of advanced functional materials.
Mechanistic Insight: Synthetic Pathways to the Pyridine-3-carbonitrile Core
Several synthetic routes to substituted pyridine-3-carbonitriles have been established. A highly effective and common approach involves the cyclization of α,β-unsaturated carbonyl compounds (enones or enals) with propanedinitrile (malononitrile) in the presence of a base, such as sodium methoxide in methanol.[5][6]
The causality behind this strategy is a cascade of well-understood organic reactions:
Michael Addition: The basic conditions generate a malononitrile anion, a potent nucleophile. This anion attacks the β-carbon of the α,β-unsaturated carbonyl compound in a classic Michael addition, forming a new carbon-carbon bond.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom (derived from an ammonia source, often implicit in the reaction or added as ammonium acetate) attacks one of the carbonyl or nitrile groups.
Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration and subsequent oxidation (often aerial) to yield the stable, aromatic pyridine ring.
An alternative powerful method for constructing substituted chloro-pyridines is the Vilsmeier-Haack reaction .[7] This reaction uses a Vilsmeier reagent (typically formed from POCl₃ and DMF) to achieve cyclization and chlorination of suitable acyclic precursors, such as N-arylacetamides, to yield 2-chloro-3-formylquinolines, which can be further converted to the desired carbonitrile.[7][8]
This guide will focus on a protocol analogous to the chlorination of a pre-formed pyridone ring, a robust and high-yielding method.
Featured Protocol: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
This protocol is adapted from established procedures for the chlorination of 2-pyridones.[9] It involves the conversion of a 2-hydroxypyridine (in its tautomeric 2-pyridone form) to the corresponding 2-chloropyridine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Safety First: This procedure must be conducted in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 g, 66.6 mmol).
Reagent Addition: Carefully add phosphorus oxychloride (62 mL, 665 mmol) to the flask. The starting material will form a slurry.
Heating: Begin stirring the mixture and heat it to 120-130°C using a heating mantle. The mixture should become a clear solution as the reaction progresses.
Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot with ice water and extracting with ethyl acetate.
Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃. Caution: The vapors are corrosive.
Extraction: Dissolve the resulting residue in dichloromethane (200 mL). Transfer the solution to a separatory funnel.
Neutralization: Slowly and carefully add 4M aqueous sodium hydroxide solution in portions while cooling the funnel in an ice bath. Swirl gently after each addition. Continue adding base until the aqueous layer is pH 8-9.
Isolation: Separate the organic layer. Wash it with saturated brine (100 mL), dry it over anhydrous sodium sulfate, and filter.
Final Product: Remove the solvent under reduced pressure to yield 2-chloro-6-methoxypyridine-3-carbonitrile as a solid. The product can be further purified by recrystallization if necessary. An expected yield is typically in the range of 90-99%.[9]
Derivatization: Unleashing the Potential of the Scaffold
The true value of 2-chloro-6-methoxypyridine-3-carbonitrile lies in its capacity for diversification. The C2-chloro group is the most common site for initial modification.
Caption: Key derivatization pathways.
Protocol Example: Synthesis of a 2-Amino Derivative
This protocol demonstrates a typical SNAr reaction.
Setup: In a sealed vial, combine 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMSO or DMF.
Reaction: Heat the mixture to 80-120°C and stir for 4-18 hours, monitoring by TLC.
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired 2-amino derivative.
Conclusion
The synthetic protocols detailed herein provide a reliable and efficient pathway for accessing 2-chloro-6-methoxypyridine-3-carbonitrile and its derivatives. The strategic importance of this scaffold is well-established, and its versatile reactivity ensures its continued use in the discovery and development of novel pharmaceuticals and functional materials. By understanding the underlying mechanisms and mastering these laboratory techniques, researchers can effectively leverage this powerful chemical building block to advance their scientific objectives.
References
Al-Sarhani, M. S. M., Arafa, W. A. A., Ghoneim, A. A., Althobaiti, I. O., & Mourad, A. K. (2024). Efficient One‐Pot Synthesis of 2‐Amino‐4H pyran‐3‐carbonitriles Using Ionic Liquid: Reactions, Quantum‐Chemical Calculations, and Antiproliferative Activity. ResearchGate. Available at: [Link]
Schmidt, R. R., & Schlosser, H. (2003). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
Alvarez-Builla, J., El-Sayed, I., & Quintanilla-Licea, R. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769. Available at: [Link]
PrepChem. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. Available at: [Link]
Stachel, S. J., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 410-414. Available at: [Link]
Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
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Al-Zaydi, K. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(23), 5727. Available at: [Link]
Mistry, P. M., & Desai, K. R. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1374-1376. Available at: [Link]
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde and their reactions. International Journal of Organic Chemistry, 3(3), 187-195. Available at: [Link]
Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. Available at: [Link]
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The Strategic Application of 2-Chloro-6-methoxypyridine-3-carbonitrile in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities and its presence in a multitude of FDA-app...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities and its presence in a multitude of FDA-approved therapeutics.[1][2] Among the vast array of functionalized pyridines, 2-Chloro-6-methoxypyridine-3-carbonitrile has emerged as a particularly valuable and strategic building block. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a synthetically versatile nitrile group, offers a powerful platform for the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of 2-Chloro-6-methoxypyridine-3-carbonitrile in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the pathways to potent therapeutic agents.
Core Attributes and Synthetic Versatility
2-Chloro-6-methoxypyridine-3-carbonitrile is a trifunctionalized heterocycle that offers medicinal chemists a high degree of control over subsequent synthetic transformations. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to modern drug discovery, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3] The methoxy group at the 6-position, being electron-donating, can influence the reactivity of the pyridine ring and provide a point for potential metabolic stability or further functionalization. The nitrile group at the 3-position is a key precursor for the synthesis of various nitrogen-containing heterocycles and can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering numerous avenues for structural diversification.
Application in the Synthesis of Kinase Inhibitors: A Case Study of Lorlatinib
A compelling example of the strategic application of a 2-methoxy-3-cyanopyridine scaffold, closely related to our topic molecule, is in the synthesis of potent kinase inhibitors. While a direct synthesis of the third-generation ALK/ROS1 inhibitor Lorlatinib (PF-06463922) from 2-Chloro-6-methoxypyridine-3-carbonitrile is not explicitly detailed in publicly available literature, a plausible and instructive synthetic pathway can be conceptualized based on established chemical transformations. This serves as an excellent case study to illustrate the utility of this building block.[4][5]
Lorlatinib is a macrocyclic inhibitor designed to overcome resistance to earlier-generation ALK inhibitors in non-small cell lung cancer (NSCLC).[6] Its complex architecture necessitates a convergent and highly controlled synthetic strategy. A key fragment in the synthesis of Lorlatinib and other similar kinase inhibitors is a functionalized 2-aminopyridine derivative. Herein, we propose a synthetic route to a key 2-aminopyridine intermediate starting from 2-Chloro-6-methoxypyridine-3-carbonitrile.
Conceptual Synthetic Pathway to a Key Kinase Inhibitor Intermediate
The proposed pathway hinges on the strategic conversion of the 2-chloro substituent to an amino group, a crucial step in building the core structure of many kinase inhibitors.
Caption: Conceptual workflow for the synthesis of kinase inhibitor scaffolds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations proposed in our conceptual pathway. These protocols are based on established and reliable procedures for similar substrates and are intended to serve as a robust starting point for researchers.
Protocol 1: Synthesis of 2-Amino-6-methoxypyridine-3-carbonitrile via Buchwald-Hartwig Amination
This protocol describes the conversion of the 2-chloro group to a protected amine, followed by deprotection to yield the desired 2-aminopyridine derivative. The use of benzophenone imine as an ammonia surrogate is a common and effective strategy in Buchwald-Hartwig aminations.[3]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
2-Chloro-6-methoxypyridine-3-carbonitrile
168.58
1.0
1.0
Benzophenone imine
181.24
1.2
1.2
Pd₂(dba)₃
915.72
0.02
0.02
Xantphos
578.68
0.04
0.04
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
Toluene (anhydrous)
-
-
-
2 M Hydrochloric acid (aq)
-
-
-
Saturated sodium bicarbonate (aq)
-
-
-
Anhydrous magnesium sulfate
-
-
-
Diethyl ether
-
-
-
Procedure:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Addition of Reagents: Add anhydrous toluene (5 mL) to the flask, followed by benzophenone imine (1.2 mmol).
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up (Hydrolysis): Upon completion, cool the reaction mixture to room temperature. Add 2 M hydrochloric acid (10 mL) and stir vigorously for 1 hour to hydrolyze the imine.
Extraction: Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-Amino-6-methoxypyridine-3-carbonitrile.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol illustrates how the 2-chloro position can be functionalized with an aryl or heteroaryl group, a common strategy in the synthesis of kinase inhibitors.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
2-Chloro-6-methoxypyridine-3-carbonitrile
168.58
1.0
1.0
Arylboronic acid
-
1.2
1.2
Pd(PPh₃)₄
1155.56
0.05
0.05
2 M Sodium carbonate (aq)
-
2.0
2.0
1,4-Dioxane
-
-
-
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL).
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.
Addition of Catalyst and Base: Add Pd(PPh₃)₄ (0.05 mmol) and 2 M aqueous sodium carbonate solution (2.0 mmol).
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Key cross-coupling reactions of the topic molecule.
Conclusion and Future Perspectives
2-Chloro-6-methoxypyridine-3-carbonitrile stands as a testament to the power of strategic functionalization in medicinal chemistry. Its inherent reactivity and the orthogonality of its functional groups provide a robust platform for the efficient synthesis of diverse and complex molecular entities. The conceptual pathway towards kinase inhibitors like Lorlatinib underscores the potential of this building block in accessing clinically relevant scaffolds. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic deployment of versatile synthons such as 2-Chloro-6-methoxypyridine-3-carbonitrile will undoubtedly play an increasingly pivotal role in the future of drug discovery.
References
Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry, 2022, 1-20.
Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
Guidechem. (n.d.). How can 2-Chloro-6-methyl-3-pyridinecarbonitrile be prepared and used in pharmaceutical synthesis? Guidechem.
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][5][7]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. (1993). HETEROCYCLES, 36(4), 769-774.
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(21), 5036. [Link]
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 636-653. [Link]
Bussiere, D. E., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094. [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(15), 4983. [Link]
Solomon, B. J., et al. (2018). Lorlatinib in previously treated ALK-positive non-small-cell lung cancer. The New England Journal of Medicine, 379(22), 2093-2104.
The Versatile Building Block: Applications of 2-Chloro-6-methoxypyridine-3-carbonitrile in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these,...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a vast array of bioactive molecules. This guide delves into the synthetic utility of a key pyridine building block: 2-Chloro-6-methoxypyridine-3-carbonitrile . We will explore its synthesis, reactivity, and provide detailed protocols for its application in constructing complex molecular architectures, underscoring its significance for researchers, scientists, and professionals in drug development.
Introduction: A Scaffold of Potential
2-Chloro-6-methoxypyridine-3-carbonitrile is a trifunctionalized pyridine ring system featuring a chloro group, a methoxy group, and a cyano group. This unique arrangement of substituents provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chloro group at the 2-position for nucleophilic aromatic substitution, while the chloro and cyano groups themselves are amenable to a range of valuable synthetic manipulations.
Key Structural Features and Reactivity:
Activated Chloro Group: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, a cornerstone of its synthetic utility.
Versatile Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an aldehyde, offering multiple avenues for further functionalization.
Methoxy Group: The methoxy group can influence the electronic properties of the ring and, under certain conditions, can also be a site for nucleophilic substitution.
These features make 2-chloro-6-methoxypyridine-3-carbonitrile a valuable intermediate in the synthesis of complex molecules, including potent kinase inhibitors used in oncology.
Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
A common and efficient method for the synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile involves the regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,6-dichloropyridine-3-carbonitrile.
Figure 1: General synthetic scheme for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile from 2,6-dichloropyridine-3-carbonitrile. The electron-withdrawing nitrile group at the 3-position activates both adjacent chloro groups, but typically, careful control of stoichiometry and reaction conditions allows for a high degree of monosubstitution.
Materials:
2,6-Dichloropyridine-3-carbonitrile
Sodium methoxide (solid or as a solution in methanol)
To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-65 °C) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
Partition the residue between dichloromethane and water.
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-6-methoxypyridine-3-carbonitrile.
Causality behind Experimental Choices:
Stoichiometry: Using a slight excess of sodium methoxide can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the disubstituted product.
Solvent: Methanol serves as both the solvent and the source of the methoxy group when using sodium metal, or as the solvent for sodium methoxide.
Work-up: The aqueous work-up is crucial to remove unreacted sodium methoxide and other inorganic byproducts. The bicarbonate wash neutralizes any residual acidic species.
Key Applications and Synthetic Transformations
2-Chloro-6-methoxypyridine-3-carbonitrile is a versatile intermediate that can undergo a variety of transformations at its three functional groups.
Figure 2: Key synthetic transformations of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Cross-Coupling Reactions: Building Biaryl Scaffolds
The chloro group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful strategy for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.
This protocol provides a general procedure for the coupling of an arylboronic acid with 2-chloro-6-methoxypyridine-3-carbonitrile.
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane, toluene, DME)
Water (for aqueous base conditions)
Schlenk flask or sealed tube
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk flask under an inert atmosphere, add 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
Add the degassed solvent (and water if using an aqueous base).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-aryl-6-methoxypyridine-3-carbonitrile.
Data Presentation: Representative Suzuki-Miyaura Couplings
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/H₂O
100
~85
2
4-Methoxyphenylboronic acid
PdCl₂(dppf) (2)
Cs₂CO₃
1,4-Dioxane
90
~90
3
Thiophen-2-ylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
DME/H₂O
85
~80
(Yields are approximate and can vary based on specific reaction conditions and purification.)
C-N Bond Formation: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of C-N bonds by coupling the chloro-group with a primary or secondary amine.[1] This is a key step in the synthesis of many pharmaceutical compounds.
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
In a glovebox or under an inert atmosphere, combine 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), the amine (1.1-1.3 eq), the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.0 eq) in a reaction vessel.
Add the anhydrous, degassed solvent.
Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).
Monitor the reaction progress.
After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer, concentrate, and purify by chromatography.
Transformations of the Nitrile Group
The nitrile group offers a gateway to other important functional groups.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-chloro-6-methoxypyridine-3-carboxylic acid.
Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]
Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4]
Application in the Synthesis of Kinase Inhibitors: The Case of Sorafenib
While not a direct precursor in all reported syntheses, 2-chloro-6-methoxypyridine-3-carbonitrile and its derivatives are key intermediates in the synthesis of multi-kinase inhibitors like Sorafenib (Nexavar®).[5][6] The core structure of Sorafenib contains a substituted pyridine ring linked to a phenoxy group. The synthetic strategies often involve the displacement of a chloro group on a pyridine ring with a substituted phenol.
Figure 3: Conceptual pathway to Sorafenib utilizing a substituted 2-chloropyridine.
The versatility of 2-chloro-6-methoxypyridine-3-carbonitrile allows for its elaboration into various intermediates that can be incorporated into the synthesis of Sorafenib and other structurally related kinase inhibitors. For instance, the nitrile can be converted to a carboxamide, a key functional group in Sorafenib, either before or after the crucial ether linkage formation.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to complex and diverse molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in key reactions such as nucleophilic aromatic substitution, cross-coupling, and functional group interconversions. For researchers and professionals in drug discovery and development, a thorough understanding of the reactivity and synthetic potential of this intermediate is essential for the efficient construction of novel therapeutic agents.
References
Horikawa, T., Hirokawa, Y., & Kato, S. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1621-1627. [Link]
U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
EP 0150330 A1. (1985). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Al-Warhi, T. I., Al-qasoumi, S. I., Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2548. [Link]
ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]
Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-chloro-6-methoxypurine (3). Retrieved from [Link]
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
Pen-Active. (2026). The Versatility of Pyridine Derivatives in Modern Organic Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
ResearchGate. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
Royal Society of Chemistry. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]
CN102584688A. (2012). Preparing method of 2,6-dichloro-3-nitropyridine.
ScienceDirect. (2022). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 74, 128935. [Link]
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 233. [Link]
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
American Chemical Society. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Application Note & Protocol: A Regioselective Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Abstract 2-Chloro-6-methoxypyridine-3-carbonitrile is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals. Its...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
2-Chloro-6-methoxypyridine-3-carbonitrile is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals. Its substituted pyridine scaffold allows for diverse functionalization. This document provides a detailed, field-proven protocol for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile via a selective nucleophilic aromatic substitution (SNAr) reaction. The protocol begins with the readily available 2,6-dichloronicotinonitrile and employs sodium methoxide as the nucleophile. We will delve into the mechanistic rationale for the observed regioselectivity, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous motif in medicinal chemistry. The strategic placement of functional groups, such as chloro, methoxy, and cyano moieties, creates versatile intermediates for further chemical elaboration. The target molecule, 2-Chloro-6-methoxypyridine-3-carbonitrile, is of particular interest as the two different substituents at the C2 and C6 positions can be selectively targeted in subsequent reactions (e.g., Suzuki or Buchwald-Hartwig couplings at the chloro position). This guide presents a robust and scalable method for its preparation from 2,6-dichloronicotinonitrile.
Reaction Scheme & Mechanistic Insight
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group (-CN) and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a chloride ion.
Reaction:
Mechanistic Rationale for Regioselectivity:
The substitution of a chlorine atom by the methoxide ion preferentially occurs at the C6 position over the C2 position. This regioselectivity is a well-documented phenomenon in pyridine chemistry. The attack of the nucleophile at the C6 position allows the negative charge in the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen, which is a highly stabilizing interaction. While attack at the C2 position also allows for some charge delocalization, the stabilization is generally less pronounced. This inherent electronic preference allows for the synthesis of the mono-substituted product in high yield with careful control of reaction conditions. Similar selective methoxylation is a known process for other substituted dichloropyridines[1].
Experimental Protocol
This protocol details the conversion of 2,6-dichloronicotinonitrile to the target product. The starting material can be sourced commercially or synthesized from the corresponding amide via dehydration with an agent like phosphorus oxychloride[2].
Materials and Equipment
Reagents & Solvents
Equipment
2,6-Dichloronicotinonitrile
Three-neck round-bottom flask (250 mL)
Sodium methoxide (NaOMe)
Magnetic stirrer and stir bar
Anhydrous Methanol (MeOH)
Condenser
Dichloromethane (DCM)
Thermometer / Temperature probe
Deionized Water
Dropping funnel (optional)
Saturated Sodium Chloride solution (Brine)
Ice bath
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Rotary evaporator
Celite or filter aid (optional)
Buchner funnel and filter paper
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer.
Reagent Preparation: In the flask, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material).
Nucleophile Addition: While stirring the solution at room temperature, add sodium methoxide (1.05 eq) portion-wise over 10-15 minutes[1]. A slight exotherm may be observed. Expert Tip: For larger-scale reactions, using a solution of sodium methoxide in methanol and adding it via a dropping funnel is recommended for better temperature control.
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
Quenching and Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully remove the methanol using a rotary evaporator.
Work-up - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with deionized water to remove excess sodium methoxide and sodium chloride. Wash again with a saturated brine solution to aid in the separation of the organic and aqueous layers.
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Stir for 15-20 minutes. Filter the solution through a Buchner funnel to remove the drying agent. If fine particulates are present, filtering through a small plug of Celite is advisable.
Purification: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product. The product is often of high purity at this stage. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[3].
Summary of Reaction Parameters
Parameter
Value / Condition
Rationale
Stoichiometry (NaOMe)
1.0 - 1.1 molar equivalents
A slight excess ensures complete conversion of the limiting reagent without promoting di-substitution.
Solvent
Anhydrous Methanol
Serves as the solvent and prevents unwanted side reactions from the methoxide base.
Temperature
Reflux (~65°C)
Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction.
Reaction Time
2 - 4 hours
Typically sufficient for complete conversion; should be confirmed by reaction monitoring (TLC).
Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the final, purified product.
Caption: Synthetic workflow for 2-Chloro-6-methoxypyridine-3-carbonitrile.
Safety and Hazard Considerations
2,6-Dichloronicotinonitrile: Harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium Methoxide: Corrosive and reacts violently with water. It is also flammable. Handle in a fume hood and avoid contact with skin and eyes. Ensure the reaction is performed under anhydrous conditions.
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Dichloromethane (DCM): A suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient reaction time or temperature; degraded sodium methoxide.
Extend reaction time and confirm temperature. Use freshly opened or properly stored sodium methoxide.
Formation of Di-substituted Product
Excess sodium methoxide; prolonged reaction time at high temperature.
Use no more than 1.1 equivalents of NaOMe. Monitor the reaction closely by TLC and stop once the starting material is consumed.
Low Yield after Work-up
Product loss during aqueous extraction; incomplete extraction from the aqueous layer.
Ensure proper phase separation. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery.
Oily Product / Fails to Crystallize
Presence of impurities or residual solvent.
Re-dissolve the product in a minimal amount of hot solvent and allow it to cool slowly for recrystallization. If that fails, column chromatography is recommended.
Conclusion
The protocol described provides a reliable and efficient method for the regioselective synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. By carefully controlling the stoichiometry and reaction conditions, the desired product can be obtained in high yield and purity. This intermediate serves as a valuable precursor for the synthesis of more complex, biologically active molecules, making this protocol highly relevant for researchers in drug discovery and development.
References
Al-Saleh, F. S., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769. [Link]
Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
Application Notes & Protocols: 2-Chloro-6-methoxypyridine-3-carbonitrile as a Cornerstone Building Block for Modern Pharmaceutical Synthesis
Abstract In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Chloro-6-metho...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Chloro-6-methoxypyridine-3-carbonitrile has emerged as a preeminent scaffold in medicinal chemistry, offering a trifecta of reactive sites that can be selectively manipulated to generate diverse libraries of novel compounds. This guide provides an in-depth analysis of its chemical reactivity, supported by field-proven, step-by-step protocols for its application in key synthetic transformations. We will explore palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitrile group manipulations, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile intermediate in their synthetic campaigns.
Structural and Reactivity Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile is a uniquely structured pyridine derivative where the interplay of its three functional groups dictates its synthetic utility. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitrile group, makes the scaffold highly susceptible to nucleophilic attack.
Property
Value
Molecular Formula
C₇H₅ClN₂O
Molecular Weight
168.58 g/mol
CAS Number
42134-21-4
Appearance
Off-white to light yellow crystalline powder
The true power of this building block lies in the orthogonal reactivity of its functional groups:
C2-Chloro Group: This position is highly activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine atom serves as a reliable leaving group and a handle for introducing carbon-carbon and carbon-heteroatom bonds.[1][2]
C3-Carbonitrile Group: The nitrile is a versatile functional group that can be transformed into a primary amine (via reduction), a carboxylic acid or amide (via hydrolysis), or an aldehyde (via partial reduction).[3] This allows for a secondary layer of diversification after initial core modifications.
C6-Methoxy Group: This electron-donating group subtly modulates the electronic properties of the ring and can itself be a site for nucleophilic substitution (e.g., with strong nucleophiles or under harsh conditions) to yield the corresponding pyridone, although it is significantly less reactive than the C2-chloro group.
Caption: Reactivity sites of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Core Synthetic Applications & Protocols
The following protocols are designed to be robust starting points for synthesis. Researchers should perform initial optimization based on their specific substrates and analytical capabilities.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[4][5] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]
Causality Behind Experimental Choices:
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are used. Electron-rich, bulky phosphine ligands like XPhos are highly effective for the coupling of electron-deficient heteroaryl chlorides, as they facilitate the oxidative addition step, which is often the rate-limiting step for less reactive chlorides.[7]
Base: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) is used. The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]
Solvent: Anhydrous, degassed toluene is an excellent solvent for this transformation, as it has a suitable boiling point and is relatively non-polar, which helps to solubilize the organic reagents and the catalyst complex. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and XPhos (3.0 mol%).
Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by saturated aqueous sodium chloride (brine).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
SNAr is a cornerstone reaction for installing amine functionalities onto electron-deficient aromatic and heteroaromatic rings.[8] For 2-chloro-6-methoxypyridine-3-carbonitrile, this reaction proceeds readily at the C2 position due to the activating effect of the ring nitrogen and the C3-nitrile group, which stabilize the negatively charged Meisenheimer intermediate.[2][9]
Causality Behind Experimental Choices:
Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction. An excess is often used to drive the reaction to completion and act as a base.
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate can be used to scavenge the HCl byproduct, preventing protonation of the amine nucleophile.
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the charged intermediate and withstand the elevated temperatures often required.
Caption: General mechanism for the SNAr reaction via a Meisenheimer intermediate.
Experimental Protocol:
Reagent Preparation: In a sealable reaction tube, dissolve 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in DMSO (0.2 M).
Addition of Reagents: Add the desired amine (1.5-2.0 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq).
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).
Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate of the product may form.
Extraction: If a precipitate does not form, extract the aqueous mixture three times with ethyl acetate.
Washing and Drying: Combine the organic layers (or redissolve the precipitate in ethyl acetate) and wash with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Purification: Purify the crude material via silica gel chromatography or recrystallization to obtain the pure amino-substituted product.
Protocol 3: DIBAL-H Reduction of Nitrile to Aldehyde
The conversion of the nitrile to a formyl group opens up a new avenue for synthetic elaboration, including reductive amination, Wittig reactions, and other aldehyde-specific chemistries. Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can achieve this transformation efficiently at low temperatures, preventing over-reduction to the primary amine.[3]
Causality Behind Experimental Choices:
Reducing Agent: DIBAL-H is used because it forms a stable intermediate imine-aluminum complex upon addition to the nitrile. This complex is resistant to further reduction under the reaction conditions.
Temperature: The reaction is performed at very low temperatures (-78 to -60 °C) to control the reactivity of DIBAL-H and prevent over-reduction.[3]
Workup: An acidic workup (e.g., with sulfuric acid or Rochelle's salt) is required to hydrolyze the intermediate imine complex to reveal the aldehyde product.
Caption: Experimental workflow for the DIBAL-H reduction of the nitrile.
Experimental Protocol:
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous toluene (0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
DIBAL-H Addition: Slowly add a solution of DIBAL-H in toluene (e.g., 1.0 M solution, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -60 °C.
Stirring: Stir the mixture at low temperature for 30-60 minutes, then allow it to slowly warm to room temperature and stir for an additional 1.5-2 hours.[3]
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of 2M sulfuric acid. Caution: Quenching is highly exothermic and generates hydrogen gas.
Hydrolysis: Stir the resulting biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the solution. Purify the crude aldehyde by silica gel chromatography to yield 2-chloro-6-methoxy-pyridine-3-carbaldehyde.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile stands out as a high-value, versatile building block for pharmaceutical research and development. Its well-differentiated reactive sites allow for a predictable and sequential introduction of molecular complexity. The protocols detailed herein for Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and nitrile reduction provide reliable and scalable methods for leveraging this scaffold. By mastering these transformations, medicinal chemists can rapidly access a wide chemical space, accelerating the discovery of next-generation therapeutics.
References
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. [Link]
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.com. [Link]
Google Patents.Process for producing 2,3-diamino-6-methoxypyridine.
Google Patents.Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Application Note & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridine-3-carbonitrile
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational building blocks. Among these, the pyridi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational building blocks. Among these, the pyridine nucleus is of paramount importance due to its prevalence in a vast array of biologically active molecules and functional materials. 2-Chloro-6-methoxypyridine-3-carbonitrile is a particularly valuable substrate, offering three distinct points for chemical modification: the chloro, methoxy, and carbonitrile groups.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for synthetic chemists.[4] This application note provides a detailed guide to the successful Suzuki-Miyaura coupling of 2-Chloro-6-methoxypyridine-3-carbonitrile with various arylboronic acids. The resulting 2-aryl-6-methoxypyridine-3-carbonitrile products are key intermediates for synthesizing compounds with potential therapeutic applications, including antiproliferative agents.[5]
While incredibly useful, the coupling of heteroaryl chlorides presents specific challenges compared to their bromide or iodide counterparts. The increased strength of the C-Cl bond necessitates carefully optimized catalytic systems to facilitate the rate-limiting oxidative addition step.[1][6] This guide will delve into the mechanistic rationale behind protocol design, offer robust, step-by-step experimental procedures, and provide a framework for troubleshooting common issues.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational protocol design and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of 2-Chloro-6-methoxypyridine-3-carbonitrile. This is often the most challenging step for aryl chlorides and requires a sufficiently electron-rich palladium center, which is achieved through the use of specific ligands.[3]
Transmetalation : Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex.[2][7] This boronate then transfers its organic group (Ar') to the palladium(II) center, displacing the halide.
Reductive Elimination : The two organic groups (the pyridine and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Core Principles of Protocol Development
The success of coupling an unactivated heteroaryl chloride like 2-Chloro-6-methoxypyridine-3-carbonitrile is critically dependent on the careful selection of four key components.
Catalyst System (Palladium Source & Ligand) : The activation of the C-Cl bond is the energetic bottleneck. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher temperatures and longer reaction times.[6][8] Modern systems utilize a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are highly effective.[1] Their steric bulk promotes the formation of a coordinatively unsaturated, monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[9]
Base : The base plays a crucial role in activating the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10] Cs₂CO₃ is often used in challenging couplings due to its high solubility in organic solvents and its ability to minimize base-labile side reactions. K₃PO₄ is a stronger base that can be effective at lower temperatures.
Solvent : The solvent must solubilize all components of the reaction. Anhydrous aprotic polar solvents are standard, with toluene, dioxane, and tetrahydrofuran (THF) being common choices.[11] Often, a small amount of water is included in the solvent system to aid in dissolving the inorganic base and promote the formation of the reactive boronate species.[10]
Temperature : Reaction temperatures typically range from 80-110 °C. The temperature must be high enough to overcome the activation energy of the oxidative addition step but not so high as to cause decomposition of the catalyst or starting materials. Reaction progress should be monitored to avoid prolonged heating after completion.[12]
Experimental Protocols
Safety Precautions : 2-Chloro-6-methoxypyridine-3-carbonitrile can cause skin and eye irritation.[13][14] All palladium compounds and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
Protocol 1: High-Efficiency Coupling with a Buchwald Ligand (XPhos)
This protocol is recommended for its broad applicability and high efficiency, particularly for achieving good yields in shorter reaction times.
Nucleophilic substitution reactions of 2-Chloro-6-methoxypyridine-3-carbonitrile
An Application Guide to the Synthetic Utility of 2-Chloro-6-methoxypyridine-3-carbonitrile Abstract 2-Chloro-6-methoxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to th...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Synthetic Utility of 2-Chloro-6-methoxypyridine-3-carbonitrile
Abstract
2-Chloro-6-methoxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing a leaving group (chlorine) and activating cyano and methoxy substituents, renders it an exceptionally versatile substrate for nucleophilic substitution reactions. This guide provides an in-depth exploration of its reactivity profile, focusing on key transformations with N-, S-, and O-nucleophiles, as well as palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers in drug discovery and chemical development to effectively leverage this valuable synthetic building block.
Foundational Principles: Understanding the Reactivity of the Scaffold
The reactivity of 2-Chloro-6-methoxypyridine-3-carbonitrile is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitrile (-CN) group at the 3-position and the chloro (-Cl) group at the 2-position.
This pronounced electron deficiency creates a highly electrophilic carbon atom at the C2 position, making it susceptible to attack by a wide range of nucleophiles. The substitution proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and the negative charge is effectively delocalized by the pyridine nitrogen and the nitrile group.
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Core Applications: Reactions with Heteroatomic Nucleophiles
The most prevalent application of this scaffold involves the displacement of the C2-chloride with nitrogen, sulfur, and oxygen nucleophiles. These reactions provide direct access to a diverse array of substituted pyridines, which are common motifs in biologically active molecules.[1][2][3][4]
Amination Reactions: Accessing the 2-Aminopyridine Core
The reaction of 2-Chloro-6-methoxypyridine-3-carbonitrile with primary and secondary amines is a robust and high-yielding transformation. The resulting 2-amino-6-methoxypyridine-3-carbonitrile derivatives are key intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[2]
Causality of Experimental Choices:
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1-Methyl-2-pyrrolidone (NMP) are preferred. They effectively solvate the cationic counter-ion of the base and the polar intermediates without interfering with the nucleophile.
Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction, driving it to completion.
Temperature: Reactions are often heated (80-120 °C) to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.
Table 1: Representative Amination Reactions
Nucleophile (Amine)
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Morpholine
K₂CO₃
DMSO
100
6
95
Benzylamine
DIPEA
NMP
120
8
91
Piperidine
K₂CO₃
DMF
90
12
93
Aniline
Na₂CO₃
Dioxane
110
16
85
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-6-methoxypyridine-3-carbonitrile
This protocol provides a representative procedure for the amination of the title compound.
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
To a round-bottom flask, add 2-Chloro-6-methoxypyridine-3-carbonitrile and potassium carbonate.
Add DMSO to the flask to create a stirrable suspension (approx. 0.5 M concentration of the substrate).
Add morpholine to the mixture.
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography on silica gel or recrystallization to obtain the pure 2-(Morpholin-4-yl)-6-methoxypyridine-3-carbonitrile.
Thiolation Reactions: Synthesis of 2-Thioether Pyridines
Thiols are excellent nucleophiles and react readily with 2-Chloro-6-methoxypyridine-3-carbonitrile to form the corresponding 2-thioethers.[5] This reaction is typically performed by first deprotonating the thiol with a suitable base to generate the more nucleophilic thiolate anion.
Causality of Experimental Choices:
Base: A strong base like sodium hydride (NaH) is often used to quantitatively generate the thiolate from the thiol before the addition of the electrophile. Alternatively, milder bases like potassium carbonate can be used in a one-pot procedure.
Solvent: Anhydrous polar aprotic solvents like DMF or Tetrahydrofuran (THF) are ideal, especially when using reactive bases like NaH.
Protocol 2: Synthesis of 6-Methoxy-2-(phenylthio)pyridine-3-carbonitrile
Materials:
Thiophenol (1.1 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
Carefully add the sodium hydride portion-wise to the stirred DMF at 0 °C.
Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.
Add a solution of 2-Chloro-6-methoxypyridine-3-carbonitrile in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with EtOAc (3x).
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the residue by column chromatography to yield the desired product.
For the formation of C-C and more complex C-N bonds, palladium-catalyzed cross-coupling reactions offer unparalleled scope and utility. These methods significantly expand the synthetic possibilities beyond classical SNAr chemistry.[6][7][8][9][10][11]
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling the synthesis of 2-aryl or 2-vinyl substituted pyridines.[7]
Buchwald-Hartwig Amination: A powerful alternative to classical amination, allowing for the coupling of a wider range of amines, including anilines and amides, often under milder conditions.[6][9]
Stille Coupling: Utilizes organostannanes as coupling partners for C-C bond formation.[10][11]
These reactions follow a general catalytic cycle involving oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to release the product and regenerate the catalyst.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Reactivity of the Nitrile Group: A Latent Functional Handle
The 3-carbonitrile group is not merely an activating group; it is a versatile functional handle for downstream modifications. This adds another layer of synthetic utility to the scaffold.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively.[12][13][14] This transformation is valuable for introducing hydrogen bond donors and acceptors or for enabling further coupling chemistries.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile is a privileged scaffold for chemical synthesis. Its high reactivity in SNAr reactions with a broad spectrum of nucleophiles provides a reliable and straightforward entry into diverse classes of substituted pyridines. Furthermore, its amenability to modern palladium-catalyzed cross-coupling reactions and the synthetic potential of its nitrile group make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and mechanistic rationale presented in this guide are intended to provide a solid foundation for the strategic application of this versatile building block in the synthesis of novel chemical entities.
References
US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
Common nucleophilic substitution reactions. Chemistry LibreTexts.
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. Benchchem.
Reactions of Thiols. Chemistry Steps.
Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Wiley Online Library.
Application Notes & Protocols: The Utility of 2-Chloro-6-methoxypyridine-3-carbonitrile in Modern Agrochemical Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold In the landscape of modern agrochemical discovery, the pyridine ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic st...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern agrochemical discovery, the pyridine ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to be functionalized at multiple positions have made it a cornerstone in the development of high-efficacy herbicides, fungicides, and insecticides.[1][2] Pyridine-based compounds are central to numerous commercial products, and the search for novel, more effective analogues is a continuous effort in the industry.[1][3]
Within this context, 2-Chloro-6-methoxypyridine-3-carbonitrile emerges as a highly valuable and versatile starting material. Its specific arrangement of functional groups—a nucleophilically active chloro group, an electron-withdrawing nitrile, and a methoxy moiety—provides a rich platform for a variety of chemical transformations. This guide provides detailed protocols and technical insights into its application, focusing on the synthesis of advanced agrochemical analogues.
Core Application I: Synthesis of Biaryl Herbicides via Cross-Coupling
A significant advancement in herbicide chemistry is the development of synthetic auxin herbicides based on a 6-aryl-picolinate structure.[4] A prime example is Halauxifen-methyl , a potent herbicide for controlling broadleaf weeds.[5][6] While the exact industrial synthesis may start from a different precursor, the core transformation involves a Suzuki cross-coupling reaction to construct the critical biaryl bond system.[5][7] This reaction is a foundational strategy for which intermediates like 2-Chloro-6-methoxypyridine-3-carbonitrile are designed.
The chlorine atom at the 2-position of the pyridine ring is activated for oxidative addition to a Palladium(0) catalyst, making it an excellent handle for such cross-coupling reactions.
Workflow for Suzuki Cross-Coupling
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Protocol 2.1: Synthesis of a 2-Aryl-6-methoxypyridine-3-carbonitrile Intermediate
This protocol describes a general procedure for the Palladium-catalyzed Suzuki coupling of 2-Chloro-6-methoxypyridine-3-carbonitrile with a generic arylboronic acid.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step; the Palladium(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere is a common cause of reaction failure.
Solvent and Base Addition: Under a positive pressure of inert gas, add toluene and water (typically in a 4:1 to 5:1 ratio). Add potassium carbonate (2.0 eq). The aqueous base is essential for activating the boronic acid for transmetalation to the palladium center.
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer twice more with ethyl acetate. The combined organic layers are then washed with brine.
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxypyridine-3-carbonitrile. Characterization by ¹H NMR, ¹³C NMR, and MS is required to confirm the structure and purity.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄
Robust, commercially available Pd(0) source suitable for many Suzuki couplings.
Base
K₂CO₃
A moderately strong base sufficient for activating the boronic acid without causing unwanted side reactions.
Solvent System
Toluene/H₂O
Biphasic system that dissolves both organic and inorganic reagents, facilitating the reaction.
Temperature
90 °C
Provides sufficient thermal energy to drive the catalytic cycle without significant catalyst decomposition.
Core Application II: Synthesis of Fungicide/Insecticide Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the cyano group at C3, makes the C2-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful and direct method for introducing a wide range of functional groups, particularly nitrogen and sulfur nucleophiles, which are prevalent in many fungicides and insecticides.[8][9]
General SNAr Workflow
Caption: General workflow for SNAr reactions.
Protocol 3.1: Synthesis of a 2-(Alkylthio)-6-methoxypyridine-3-carbonitrile Analogue
This protocol details the reaction with a thiol nucleophile, a common structural motif in agrochemicals.
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
An appropriate thiol (e.g., ethanethiol, benzyl mercaptan) (1.1 equivalents)
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Procedure:
Reaction Setup: To a round-bottom flask, add 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
Nucleophile Addition: Add the thiol (1.1 eq) dropwise to the stirring suspension at room temperature. The use of a strong base like sodium hydride (NaH) can also be employed for less acidic thiols, but requires more stringent anhydrous conditions. K₂CO₃ is a safer, effective choice for many common thiols.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material. SNAr reactions on this substrate are often rapid due to electronic activation.
Work-up: Pour the reaction mixture into a beaker of ice water. This will precipitate the product if it is a solid, or it will allow for extraction.
Extraction: Extract the aqueous mixture three times with ethyl acetate.
Washing: Combine the organic layers and wash them sequentially with water (to remove residual DMF) and then brine.
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification (Self-Validation): If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the pure 2-(alkylthio)-6-methoxypyridine-3-carbonitrile. Confirm identity and purity via spectroscopic methods.
Conclusion and Future Prospects
2-Chloro-6-methoxypyridine-3-carbonitrile is a strategically designed intermediate that provides efficient entry into several classes of high-value agrochemicals. The protocols outlined here for Suzuki cross-coupling and nucleophilic aromatic substitution represent foundational, field-proven methodologies that can be adapted to generate large libraries of novel compounds for biological screening. The ability to readily modify the pyridine core at the C2 position, and subsequently the C3 nitrile, allows researchers to fine-tune properties such as target-site binding, systemic mobility in plants, and metabolic stability, accelerating the discovery of next-generation crop protection solutions.
References
AERU - University of Hertfordshire. Halauxifen-methyl (Ref: DE-729). Available from: [Link]
Zhejiang Avilive Chem Co Ltd. Preparation method of halauxifen-methyl. (2021-11-05). Eureka | Patsnap. Available from: [Link]
Guan, A., et al. (2014). Application of the intermediate derivatization approach in agrochemical discovery. Chemical reviews. Available from: [Link]
National Center for Biotechnology Information. Halauxifen-methyl. PubChem Compound Summary for CID 16656802. Available from: [Link]
European Publication Server. MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392. Available from: [Link]
MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025-12-09). Available from: [Link]
Epp, J.B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. Available from: [Link]
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Available from: [Link]
Google Patents. Process for the preparation of 2-chloropyridines - US5283338A.
ResearchGate. Development of novel pyridine-based agrochemicals: A review. (2024-10-08). Available from: [Link]
Google Patents. Synergistic pesticide compositions - US20130183390A1.
Google Patents. Synergistic pesticide compositions - WO2009123907A1.
PubMed. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025-12-09). Available from: [Link]
ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025-08-07). Available from: [Link]
PubMed Central. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. (2013-02-12). Available from: [Link]
PubMed. THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. (1965). Available from: [Link]
Google Patents. Preparation method of 2-pyridine carboxaldehyde - CN101906068B.
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023-06-06). Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]
Application Notes & Protocols: 2-Chloro-6-methoxypyridine-3-carbonitrile as a Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of a Multi-Functional Pyridine Scaffold In the landscape of medicinal chemistry, pyridine-based structures are considered "privileged scaffolds" due to their prevalence in a vast array o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of a Multi-Functional Pyridine Scaffold
In the landscape of medicinal chemistry, pyridine-based structures are considered "privileged scaffolds" due to their prevalence in a vast array of FDA-approved drugs and bioactive molecules. Their ability to engage in hydrogen bonding, their metabolic stability, and their favorable physicochemical properties make them a cornerstone of drug design. Within this class, 2-Chloro-6-methoxypyridine-3-carbonitrile emerges as a particularly powerful and versatile intermediate.
This molecule is not merely a simple building block; it is a strategically designed synthetic platform. It features three distinct and orthogonally reactive functional groups—a nitrile, a chloro group, and a methoxy group—each offering a specific handle for sequential chemical modification.
C2-Chloro Group: An excellent electrophilic site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine, alcohol, or thiol functionalities. This is a cornerstone reaction for building the 2-aminopyridine motif, which is critical for hinge-binding in many kinase inhibitors[1][2][3].
C3-Carbonitrile Group: A versatile precursor that can be transformed into a primary amine (via reduction), a carboxylic acid (via hydrolysis), or an aldehyde (via partial reduction)[4]. These transformations open gateways to a wide range of subsequent coupling and derivatization reactions.
C6-Methoxy Group: This group modulates the electronic properties of the pyridine ring, influencing reactivity and potentially improving metabolic stability and pharmacokinetic profiles in the final drug candidate[5].
This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering detailed, field-proven protocols and explaining the causality behind key experimental choices to empower researchers in their drug discovery programs.
Physicochemical Properties & Safe Handling
Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the intermediate.
Property
Value
IUPAC Name
2-Chloro-6-methoxypyridine-3-carbonitrile
Molecular Formula
C₇H₅ClN₂O
Molecular Weight
168.58 g/mol
Appearance
Typically an off-white to pale yellow solid
Solubility
Soluble in common organic solvents (DCM, THF, DMF, Toluene)
Storage
Store in a cool, dry place away from moisture
Safety & Handling:
Hazard: Assumed to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Toxicity: Toxicological properties have not been fully investigated. Avoid inhalation of dust and direct contact.
Environment: Perform all operations within a certified chemical fume hood to prevent exposure and release.
Synthesis of the Intermediate
The most reliable route to 2-chloro-6-methoxypyridine-3-carbonitrile involves a two-step process starting from the corresponding pyridone. This ensures high purity and yield.
Protocol 3.1: Synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (Precursor)
This protocol is adapted from established methods for synthesizing substituted 2-pyridones[6][7]. The reaction condenses an enolate equivalent with propanedinitrile (malononitrile) in the presence of a base.
Causality: The use of sodium methoxide serves a dual purpose: it acts as a base to deprotonate the malononitrile and as the source for the methoxy group in the final product. The reflux condition provides the necessary activation energy for the condensation and subsequent cyclization reaction.
Reagents:
Methyl 4,4-dimethoxy-3-oxobutanoate
Propanedinitrile (Malononitrile)
Sodium methoxide (NaOMe)
Methanol (MeOH), anhydrous
Hydrochloric acid (HCl), 1M aqueous solution
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Separatory funnel
Rotary evaporator
Procedure:
Prepare a fresh solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Alternatively, use a commercial solution.
To the sodium methoxide solution, add propanedinitrile (1.0 eq) at room temperature and stir for 15 minutes.
Add methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) dropwise to the mixture.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the resulting residue in water and acidify to pH ~4-5 with 1M HCl. A precipitate should form.
Extract the aqueous mixture with dichloromethane (3x).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyridone precursor. Purify by recrystallization or column chromatography if necessary.
Protocol 3.2: Chlorination to 2-Chloro-6-methoxypyridine-3-carbonitrile
This step converts the pyridone into the desired activated chloro-pyridine intermediate. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation. A similar procedure is effective for the analogous 6-methyl compound[4].
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyridone, converting the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion to yield the final product. The high temperature is required to drive this reaction to completion.
Round-bottom flask with reflux condenser and inert gas inlet
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a fume hood, charge a round-bottom flask with 6-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene.
Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (quenching a small aliquot with care).
Once the reaction is complete, cool the mixture to room temperature.
Caution: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic and gas-evolving quench.
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
Extract the product into dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-6-methoxypyridine-3-carbonitrile.
Key Transformations and Application Protocols
The true power of this intermediate lies in the selective manipulation of its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the pyridine nitrogen and the C3-nitrile group strongly activates the C2-chloro for SNAr, making it a reliable site for introducing diversity.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 4.1.1: General Synthesis of a 2-Amino-6-methoxypyridine Derivative
Causality: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. A polar aprotic solvent like DMF or NMP is used to solubilize the reactants and facilitate the charge separation in the Meisenheimer complex intermediate of the SNAr reaction. Heating is typically required to overcome the activation energy barrier.
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
Dissolve 2-chloro-6-methoxypyridine-3-carbonitrile in anhydrous DMF.
Add the desired amine nucleophile followed by the base (DIPEA).
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with water and brine to remove residual DMF and salts.
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Reduction of the C3-Nitrile Group
The nitrile can be selectively reduced to an aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This protocol is adapted from the successful reduction of the 6-methyl analog[4].
Caption: DIBAL-H reduction of the nitrile to an aldehyde.
Protocol 4.2.1: DIBAL-H Reduction to 2-Chloro-6-methoxypyridine-3-carbaldehyde
Causality: The reaction is conducted at -78 °C to prevent over-reduction of the nitrile to the primary amine. At this low temperature, DIBAL-H forms a stable intermediate with the nitrile that, upon aqueous workup, hydrolyzes to the aldehyde. Toluene is used as it remains liquid at the required low temperature.
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexanes (1.1-1.2 eq)
Toluene, anhydrous
Methanol
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl
Procedure:
Dissolve 2-chloro-6-methoxypyridine-3-carbonitrile in anhydrous toluene under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the mixture at -78 °C for 1-2 hours.
Quench: Slowly add methanol dropwise at -78 °C to quench the excess DIBAL-H.
Allow the mixture to warm to room temperature, then add the Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear (this breaks up the aluminum emulsions).
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Application in Bioactive Scaffold Synthesis
The true utility of this intermediate is demonstrated by its application in constructing cores of biologically relevant molecules.
Core Scaffolds for Kinase Inhibitors
The 2-aminopyridine motif is a premier "hinge-binder" in modern kinase inhibitors, forming critical hydrogen bonds within the ATP-binding site of the kinase[1][3]. Our intermediate is an ideal precursor for this scaffold. For instance, the core of Crizotinib, a potent ALK/ROS1 inhibitor, features a substituted 2-aminopyridine moiety that could be conceptually derived from such an intermediate[8].
Application Notes and Protocols for 2-Chloro-6-methoxypyridine-3-carbonitrile: A Versatile Scaffold in Chemical Synthesis
Introduction: The Strategic Importance of Substituted Pyridines The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of biologically active compounds and functional materials. Strategic substitution of the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Chloro-6-methoxypyridine-3-carbonitrile is a particularly valuable, yet underexplored, building block. The presence of three distinct functional groups—a nitrile, a chloro group, and a methoxy group—on the pyridine scaffold offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the experimental procedures involving this versatile intermediate, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.
Property
Value
Source
Molecular Formula
C₇H₅ClN₂O
N/A
Molecular Weight
168.58 g/mol
N/A
Appearance
Off-white to pale yellow solid (predicted)
N/A
Melting Point
Not available
N/A
Boiling Point
Not available
N/A
Solubility
Soluble in common organic solvents (e.g., DCM, THF, DMF)
N/A
Safety and Handling:
Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile: A Representative Protocol
While a specific, peer-reviewed synthesis for 2-chloro-6-methoxypyridine-3-carbonitrile is not widely documented, a plausible and efficient route can be adapted from established methodologies for the synthesis of substituted 2-methoxypyridine-3-carbonitriles.[3] The following protocol outlines a representative synthesis from the commercially available 2,6-dichloropyridine-3-carbonitrile.
Reaction Scheme:
A representative synthetic route.
Protocol 1: Synthesis via Nucleophilic Substitution
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
Remove the methanol under reduced pressure.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-chloro-6-methoxypyridine-3-carbonitrile.
Key Chemical Transformations and Applications
The trifunctional nature of 2-chloro-6-methoxypyridine-3-carbonitrile makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the context of drug discovery.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl and heteroaryl substituents, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.[1][4]
Reaction Scheme:
General Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a reaction vessel, combine 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add degassed 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-methoxypyridine-3-carbonitrile.
Nucleophilic Aromatic Substitution (SNAr): Introducing Diverse Functionality
The electron-deficient nature of the pyridine ring, further activated by the chloro and cyano groups, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of substituted pyridines. The regioselectivity of the reaction is governed by the electronic properties of the pyridine ring, with the 2- and 6-positions being the most electrophilic.[5][6][7]
Reaction Scheme:
General SNAr reaction with an amine nucleophile.
Protocol 3: Reaction with Piperidine
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
Piperidine
Potassium carbonate (K₂CO₃) (optional, as a base)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Procedure:
To a solution of 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in DMF, add piperidine (1.5 eq). The addition of a non-nucleophilic base like K₂CO₃ (2.0 eq) can be beneficial in some cases to scavenge the HCl formed.
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-yl)-6-methoxypyridine-3-carbonitrile.
Reduction of the Nitrile Group: Accessing Amines and Aldehydes
The nitrile group at the 3-position is a versatile handle for further functionalization. It can be readily reduced to a primary amine or an aldehyde, both of which are valuable functionalities in organic synthesis.
The reduction of the nitrile to a primary amine, such as with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides a route to 3-(aminomethyl)pyridine derivatives. These are important building blocks for the synthesis of various biologically active molecules.
Protocol 4: Reduction to 3-(Aminomethyl)-2-chloro-6-methoxypyridine
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Ethyl acetate
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-2-chloro-6-methoxypyridine.
The crude product can be purified by column chromatography on silica gel or by crystallization.
The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to afford the corresponding aldehyde.[2][4][8][9][10][11] This transformation is valuable for introducing a formyl group, which can participate in a wide range of subsequent reactions.
Protocol 5: DIBAL-H Reduction to 2-Chloro-6-methoxy-3-formylpyridine
Materials:
2-Chloro-6-methoxypyridine-3-carbonitrile
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
Anhydrous dichloromethane (DCM) or toluene
Methanol (MeOH)
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Dissolve 2-chloro-6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous DCM or toluene and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere.
Slowly add DIBAL-H (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
Quench the reaction at -78 °C by the slow addition of methanol.
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methoxy-3-formylpyridine.
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The substituted pyridine-3-carbonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a key interaction for potent inhibition. The 2- and 6-positions of the pyridine ring provide vectors for substitution to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity. 2-Chloro-6-methoxypyridine-3-carbonitrile serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors through the reactions described above.
Workflow for Kinase Inhibitor Synthesis:
A generalized workflow for the development of kinase inhibitors.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
δ 7.8-8.0 (d, 1H, J ≈ 8.0 Hz, H-4)
δ 7.0-7.2 (d, 1H, J ≈ 8.0 Hz, H-5)
δ 4.0-4.1 (s, 3H, OCH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃):
δ 164-166 (C-6)
δ 150-152 (C-2)
δ 140-142 (C-4)
δ 116-118 (CN)
δ 112-114 (C-5)
δ 108-110 (C-3)
δ 54-56 (OCH₃)
Conclusion
2-Chloro-6-methoxypyridine-3-carbonitrile is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. The strategic positioning of its chloro, methoxy, and cyano groups allows for a wide range of selective chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this valuable intermediate in their synthetic endeavors. As the demand for novel and diverse chemical matter continues to grow, the importance of such multifunctional scaffolds in accelerating the drug discovery process cannot be overstated.
References
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Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]
Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
NIH. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available at: [Link]
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]
PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available at: [Link]
Technical Support Center: Purification of 2-Chloro-6-methoxypyridine-3-carbonitrile
Introduction: As a pivotal intermediate in pharmaceutical synthesis and materials science, the purity of 2-Chloro-6-methoxypyridine-3-carbonitrile is paramount for successful downstream applications.[1] However, its puri...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: As a pivotal intermediate in pharmaceutical synthesis and materials science, the purity of 2-Chloro-6-methoxypyridine-3-carbonitrile is paramount for successful downstream applications.[1] However, its purification is often non-trivial, presenting challenges that can impact yield, purity, and project timelines. This guide provides field-proven insights and detailed protocols designed to help researchers, scientists, and drug development professionals navigate common purification hurdles. We will explore the causality behind experimental choices, offering a self-validating framework for achieving high-purity material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Chloro-6-methoxypyridine-3-carbonitrile?
A1: Impurities are typically process-related and depend on the synthetic route. Common culprits include:
Unreacted Starting Materials: Such as 2-chloro-6-methoxypyridine, which is a liquid at room temperature and can be difficult to remove.[2]
Side-Reaction Products: Synthesis from α,β-unsaturated carbonyl compounds and propanedinitrile may yield substituted 2-aminobenzene-1,3-dicarbonitriles as by-products.[3]
Hydrolysis Products: The nitrile group (-CN) can partially hydrolyze to an amide (-CONH₂) or carboxylic acid (-COOH) if exposed to acidic or basic conditions, particularly at elevated temperatures. Similarly, the methoxy group can be susceptible to hydrolysis under harsh acidic conditions.
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., toluene, methanol, dichloromethane) can be trapped in the crude solid.
Inorganic Salts: Catalysts or bases used during synthesis (e.g., sodium methoxide) may persist after workup.
Q2: What is the expected appearance and melting point of the pure compound?
A2: Pure 2-Chloro-6-methoxypyridine-3-carbonitrile is a solid, often described as white, off-white, or pale yellow.[4] Its reported melting point is in the range of 105-107 °C. A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: Which analytical techniques are most effective for assessing purity?
A3: A combination of techniques provides the most comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying purity and detecting non-volatile impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and identifying organic impurities. Proton NMR can often be used to estimate the level of residual solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy: This is useful for confirming the presence of key functional groups, particularly the sharp, strong nitrile (-C≡N) stretch, which is typically observed around 2228 cm⁻¹.[4]
Melting Point Analysis: As mentioned, a sharp melting point in the correct range is a reliable, low-cost indicator of purity.
Q4: What are the primary safety precautions when handling this compound?
A4: 2-Chloro-6-methoxypyridine-3-carbonitrile should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q5: My final product is a sticky oil or a low-melting solid, not a crystalline powder. What went wrong?
A5: This is a classic sign of significant impurity, most commonly from residual solvent or unreacted liquid starting materials.
Probable Cause: The most likely culprit is trapped solvent from the reaction or workup, or unreacted 2-chloro-6-methoxypyridine starting material, which has a boiling point of 185-186 °C and can be difficult to remove by simple evaporation.
Solution:
High-Vacuum Drying: Dry the material under high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable at that temperature.
Trituration/Slurrying: Suspend the crude material in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold heptane or diethyl ether). Stir vigorously for 30-60 minutes, then filter and wash the solid. This is highly effective for removing more soluble, oily impurities.
Re-evaluation of Workup: Ensure your aqueous workup was sufficient to remove all water-soluble reagents.
Q6: I performed a recrystallization, but the yield was very low and/or the purity did not improve significantly. What are my next steps?
A6: This indicates an issue with your chosen solvent system or the presence of impurities with similar solubility to your product.
Probable Cause:
The chosen solvent was too good; the product remained partially dissolved even after cooling.
The chosen solvent was too poor; a very large volume was required, leading to losses.
The impurities co-crystallized with the product. This is common when impurities are structurally very similar to the target compound.[7]
Solution:
Optimize the Solvent System: Test a range of solvents and solvent pairs. A good single solvent for recrystallization should dissolve the compound when hot but not when cold. For solvent pairs, use a "soluble" solvent (e.g., ethyl acetate, dichloromethane) and an "anti-solvent" (e.g., hexanes, heptane). Dissolve the crude product in a minimum amount of the hot "soluble" solvent and add the "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient.[7]
Switch Purification Methods: If recrystallization fails, column chromatography is the logical next step.
Q7: My analytical data (NMR/HPLC) shows several unexpected peaks. How do I identify and remove them?
A7: This requires a systematic approach to identify the impurity type and select the appropriate removal strategy.
Caption: Troubleshooting workflow for identifying and removing impurities.
Q8: The product is yellow or brown instead of white. Can this color be removed?
A8: A persistent color often indicates the presence of highly conjugated, chromophoric impurities, which may be present in very small quantities.
Probable Cause: These are often polymeric or degradation by-products formed during the reaction, especially if excess heat was applied.
Solution:
Activated Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot and stir for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The charcoal adsorbs many colored impurities. Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.
Column Chromatography: This is generally very effective at removing colored impurities, which are often more polar and will adhere strongly to the silica gel.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is >85-90% pure and impurities have different solubility profiles.
Step-by-Step Methodology:
Solvent Selection: Use thin-layer chromatography (TLC) or small-scale solubility tests to identify a suitable solvent or solvent pair. See Table 2 for suggestions. An ideal system shows low solubility at room temperature and high solubility at the solvent's boiling point.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return to a boil for 5-10 minutes.
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble particulates are visible, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Analyze for purity and determine the melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures or when recrystallization fails.[8][9]
Step-by-Step Methodology:
TLC Analysis: Develop a TLC system that gives your product an Rf (retention factor) of approximately 0.25-0.35. This solvent system will serve as a good starting point for your column's mobile phase. See Table 2 .
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent for the best results.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the elution process using TLC to identify which fractions contain your purified product.
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Drying: Dry the resulting solid under high vacuum to remove all traces of the elution solvent. Confirm purity via analytical methods.
Optimizing reaction conditions for 2-Chloro-6-methoxypyridine-3-carbonitrile synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This document is designed for researchers, chemists, and process de...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of this critical chemical intermediate.
Reaction Overview and Mechanism
The most common and efficient route to 2-Chloro-6-methoxypyridine-3-carbonitrile is through a selective nucleophilic aromatic substitution (SNAr) reaction. The process involves the mono-methoxylation of 2,6-dichloro-3-cyanopyridine using a methoxide source, typically sodium methoxide, in an appropriate solvent like methanol.
Overall Reaction Scheme:
(Self-generated image for illustrative purposes)
The reaction proceeds via an SNAr mechanism. The pyridine ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile (-CN) group and the ring nitrogen. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The reaction is completed when a chloride ion is expelled, restoring aromaticity to the ring. The key to this synthesis is achieving high regioselectivity for the C6 position over the C2 position and preventing di-substitution.
Caption: SNAr pathway for 2-Chloro-6-methoxypyridine-3-carbonitrile synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by carefully controlling key parameters.
Reagents & Equipment:
2,6-Dichloro-3-cyanopyridine
Sodium methoxide (solid or as a solution in methanol)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, thermometer, and standard glassware for work-up and purification.
Procedure:
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottom flask with 2,6-dichloro-3-cyanopyridine (1.0 eq).
Dissolution: Add anhydrous methanol (approx. 10 mL per gram of substrate) and stir until the starting material is fully dissolved.
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium methoxide (1.05-1.10 eq) portion-wise as a solid or dropwise if using a solution in methanol. Maintain the internal temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the starting material spot is consumed.
Quenching: Once complete, cool the mixture back to 0-5 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is approximately 7-8.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer two more times with DCM.
Washing: Combine the organic layers and wash with water, followed by brine.
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or isopropanol) or by column chromatography on silica gel if necessary to remove stubborn impurities.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction shows very low conversion or has stalled completely. What's wrong?
Cause Analysis: This issue typically points to a problem with the nucleophile or the reaction conditions.
Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture, neutralizing it.
Insufficient Temperature: While the reaction is exothermic, running it at too low a temperature for an extended period can lead to very slow kinetics.
Poor Substrate Purity: Impurities in the starting 2,6-dichloro-3-cyanopyridine could inhibit the reaction.
Recommended Solutions:
Verify Reagent Quality: Use a fresh, unopened container of sodium methoxide or titrate your solution to confirm its molarity. Consider preparing it fresh from sodium metal and anhydrous methanol for critical experiments.
Optimize Temperature: After the initial exothermic addition at low temperature, ensure the reaction is allowed to proceed at room temperature (20-25 °C). If the reaction is still sluggish, gentle heating to 30-40 °C can be applied, but this must be done cautiously while monitoring for byproduct formation.[1]
Confirm Starting Material Purity: Analyze your starting material by NMR or GC-MS to ensure its identity and purity.
Q2: My yield is low, and TLC/HPLC analysis shows multiple spots, including a significant amount of a less polar byproduct.
Cause Analysis: This is the classic sign of over-reaction, leading to the formation of the di-substituted byproduct, 2,6-dimethoxypyridine-3-carbonitrile .
Excess Sodium Methoxide: Using more than ~1.1 equivalents of NaOMe significantly increases the rate of the second substitution.
High Reaction Temperature: Higher temperatures provide the activation energy needed for the less reactive 2-chloro-6-methoxypyridine intermediate to react further.
Prolonged Reaction Time: Letting the reaction run for too long after the starting material has been consumed will inevitably lead to an increase in the di-methoxy byproduct.
Recommended Solutions:
Control Stoichiometry: Carefully weigh your reagents. Do not exceed 1.1 equivalents of sodium methoxide.
Strict Temperature Control: Perform the addition of NaOMe at 0-5 °C to dissipate the heat of reaction. Run the subsequent reaction at room temperature and avoid unnecessary heating.[1]
Monitor Closely: Use TLC or HPLC to stop the reaction as soon as the starting material is consumed. Do not let it stir for hours or overnight unnecessarily.
Q3: I have a good conversion, but a lot of unreacted 2,6-dichloro-3-cyanopyridine remains. How can I fix this?
Cause Analysis: This is the opposite of the problem above and indicates an incomplete reaction.
Insufficient Sodium Methoxide: Using a substoichiometric amount (<1.0 eq) of the nucleophile will naturally leave starting material behind. This can happen from weighing errors or using partially decomposed NaOMe.
Reaction Time Too Short: The reaction may simply not have had enough time to go to completion.
Recommended Solutions:
Check Stoichiometry: Ensure you are using a slight excess (1.05-1.10 eq) of active sodium methoxide.
Increase Reaction Time: Continue stirring at room temperature and monitor every 30-60 minutes until analysis shows full conversion.
"Re-charge" the Reaction: If the reaction has stalled with starting material present, you can carefully add a small additional amount of NaOMe (e.g., 0.05 eq) and monitor for progress.
Q4: My final product is an oil that won't crystallize, or it is difficult to purify by column chromatography.
Cause Analysis: This often indicates the presence of impurities that are disrupting the crystal lattice or have very similar polarity to the desired product.
Mixture of Products: The most likely cause is a mixture of the desired product, unreacted starting material, and the di-methoxy byproduct. Their similar structures make chromatographic separation challenging.[2]
Residual Solvent: Incomplete removal of solvents like methanol or DCM can result in an oily residue.
Recommended Solutions:
Optimize the Reaction: The best solution is to prevent the formation of impurities in the first place by following the optimized protocol.
Improve Purification:
Column Chromatography: Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15%) to improve separation.
Recrystallization: Try different solvent systems. A combination of a solvent in which the product is soluble (like hot isopropanol or ethanol) and an anti-solvent in which it is not (like water or hexane) can be effective. Seeding with a pure crystal can induce crystallization.
Ensure Complete Drying: Dry the product under high vacuum for several hours to remove all residual solvents.
Frequently Asked Questions (FAQs)
Q1: Why is the methoxide substitution favored at the C6 position over the C2 position?
This regioselectivity is a result of the electronic effects within the pyridine ring. The C6 position is para to the electron-withdrawing nitrogen atom, while the C2 position is ortho. The strong electron-withdrawing cyano group at C3 further influences the electron density. In many similar systems, nucleophilic attack is favored at the position para to the ring nitrogen (C4) or at the ortho positions (C2, C6). For 2,6-disubstituted pyridines, the C6 position is often more susceptible to nucleophilic attack than the C2 position, a preference that can be enhanced by the specific substituents present.[3]
Q2: What is the best way to handle sodium methoxide?
Sodium methoxide should be handled in an inert, dry atmosphere (e.g., in a glovebox or under a stream of nitrogen). It should be stored in a tightly sealed container away from moisture. For precise applications, using a freshly opened bottle or preparing a solution in anhydrous methanol and titrating it before use is highly recommended to ensure accurate stoichiometry.
Q3: What analytical techniques are best for monitoring this reaction?
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A typical mobile phase would be 20-30% Ethyl Acetate in Hexane. You should be able to distinguish the starting material, product, and di-substituted byproduct (which is typically the most polar).
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the relative percentage of products and byproducts, making it ideal for optimization studies.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components in the reaction mixture and confirming their mass.
Q4: What are the key safety considerations for this synthesis?
Sodium Methoxide: Corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.
Solvents: Methanol and Dichloromethane are toxic and flammable. All operations should be conducted in a well-ventilated fume hood.
Quenching: The quenching of excess sodium methoxide is exothermic. Perform this step slowly and with cooling to prevent a runaway reaction.
Data Summary and Workflow Visualization
Table 1: Effect of Key Parameters on Synthesis Outcome
Entry
NaOMe (eq.)
Temperature (°C)
Time (h)
Outcome
1
1.0
25
4
Incomplete conversion; significant starting material remains.
Technical Support Center: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. It is structured as a series of frequ...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on identifying and controlling impurities. Our approach is grounded in mechanistic understanding and validated analytical methods to ensure the highest standards of scientific integrity.
I. Overview of Synthetic Strategies
The purity of the final 2-Chloro-6-methoxypyridine-3-carbonitrile product is intrinsically linked to the chosen synthetic route. Understanding these pathways is the first step in effective impurity profiling and control. Two prevalent methods are outlined below.
Caption: Figure 1. Common Synthetic Routes to 2-Chloro-6-methoxypyridine-3-carbonitrile.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues related to impurity formation, identification, and mitigation.
Q1: What are the most common process-related impurities I should expect?
The impurity profile is highly dependent on the synthetic route (Figure 1), reaction conditions, and the purity of starting materials. Below is a summary of common impurities, their likely origins, and typical analytical methods for detection.
Impurity Name
Structure
Potential Origin(s)
Recommended Analytical Technique
Unreacted Starting Materials
Varies
Incomplete reaction; Sub-optimal stoichiometry or temperature.
Q2: My HPLC analysis shows a significant peak for unreacted 2,6-dichloro-3-cyanopyridine (Route B). What went wrong?
This is a common issue indicating an incomplete methoxylation reaction. Here is a systematic approach to troubleshoot this problem.
Causality & Explanation:
The selective displacement of one chlorine atom in 2,6-dichloro-3-cyanopyridine with sodium methoxide is a nucleophilic aromatic substitution reaction. Its success hinges on precise control of stoichiometry, temperature, and reaction time.
Insufficient Nucleophile: An inadequate amount of sodium methoxide will naturally lead to an incomplete reaction.
Low Temperature: The reaction may have a significant activation energy barrier. If the temperature is too low, the reaction rate will be slow, resulting in a low conversion.
Short Reaction Time: The reaction may not have reached completion within the allotted time.
Reagent Quality: The sodium methoxide may have degraded due to exposure to moisture, reducing its effective concentration.
Troubleshooting Steps:
Verify Stoichiometry: Ensure that at least one molar equivalent of high-purity sodium methoxide is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess risks the formation of the 2,6-dimethoxy impurity.
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or in-process HPLC. Be cautious, as excessive heat can promote side reactions.[5]
Extend Reaction Time: Monitor the disappearance of the starting material using an appropriate analytical technique. Continue the reaction until the starting material peak area is below your target threshold.
Ensure Anhydrous Conditions: Use freshly prepared or properly stored sodium methoxide and anhydrous methanol to prevent reagent deactivation.
Q3: I've detected an impurity with a mass corresponding to a dimethoxy species. How can I prevent its formation?
The formation of 2,6-dimethoxy-3-cyanopyridine is a classic example of an over-reaction impurity in Route B.
Caption: Figure 2. Competing reaction pathways leading to the desired product and a common impurity.
Mitigation Strategies:
Strict Stoichiometric Control: Use no more than 1.1 equivalents of sodium methoxide. Precise addition of the reagent is critical.
Temperature Management: Maintain a lower reaction temperature. While this may require a longer reaction time, it significantly disfavors the second substitution reaction, which typically has a higher activation energy.
Reverse Addition: Consider adding the solution of the dichloropyridine substrate to the sodium methoxide solution. This ensures that the substrate is never in an environment with a large excess of the nucleophile.
Purification: If the impurity does form, it can often be separated by column chromatography on silica gel or by careful recrystallization.[6]
Q4: How do I identify an unknown peak in my chromatogram?
Identifying unknown impurities is a critical step in process development and quality control. A multi-technique approach is most effective.
Caption: Figure 3. A systematic workflow for the identification of unknown impurities.
Expert Commentary:
The first and most powerful step is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8] This technique provides the molecular weight of the impurity, which is invaluable. For example, if your product has a mass of 168.58 g/mol , an impurity with a mass of 164.16 g/mol could be the dimethoxy byproduct. High-resolution mass spectrometry (HRMS) can provide an exact mass and predicted elemental formula.
If the identity is still unclear, the impurity must be isolated, typically by preparative HPLC or column chromatography.[9] Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[10][11]
III. Analytical Protocols
Protocol 1: HPLC-UV Purity Method
This protocol describes a general-purpose Reverse Phase (RP-HPLC) method for assessing the purity of 2-Chloro-6-methoxypyridine-3-carbonitrile.
Instrumentation: HPLC or UPLC system with UV detector.[8][12]
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-22 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 230 nm.
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution.
Protocol 2: Headspace GC-MS for Residual Solvents
This method is suitable for identifying and quantifying volatile organic impurities.[1][3]
Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program:
Initial: 40 °C, hold for 5 min.
Ramp: 10 °C/min to 240 °C.
Hold: 5 min at 240 °C.
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 20 min.
Loop Temperature: 90 °C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 35-350 amu.
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO as the diluent. Crimp the vial securely.
IV. References
SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Al-Zoubi, R. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3321. Available from: [Link]
Bayer AG. (1979). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents. Available from:
Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Pharmaceutical and Biomedical Analysis. Available from: [Link]
Mack, J., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4679. Available from: [Link]
Kumar, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Analysis, 7(1), 1-11. Available from: [Link]
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Available from: [Link]
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]
Hoffbauer, M. A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(6), 834-839. Available from: [Link]
Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). Available from: [Link]
Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]
FDC Limited. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. Available from:
Al-Omran, F., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Heterocycles, 36(4), 769-772. Available from: [Link]
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, experience-driven answers to frequently asked questions. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your synthetic strategies.
Q1: My reaction to form 2-Chloro-6-methoxypyridine-3-carbonitrile from 2,6-Dichloropyridine-3-carbonitrile is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a common issue in the selective monomethoxylation of 2,6-dichloropyridine-3-carbonitrile. The primary causes are typically related to the reactivity of the nucleophile and the reaction conditions.
Insufficient Nucleophile Activity: Sodium methoxide is the reagent of choice, and its reactivity is paramount. Ensure that the sodium methoxide is fresh and has not been deactivated by moisture. It's often preferable to prepare it in situ by reacting sodium metal with anhydrous methanol.
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of the undesired 2,6-dimethoxy byproduct. A carefully controlled temperature, typically between 25-40°C, is recommended. If the reaction is sluggish, a modest increase in temperature in increments of 5°C can be attempted while carefully monitoring the reaction progress by TLC or HPLC.
Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress closely and do not quench it prematurely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
Q2: My final product is contaminated with the di-substituted byproduct, 2,6-Dimethoxypyridine-3-carbonitrile. How can I suppress its formation?
A2: The formation of 2,6-Dimethoxypyridine-3-carbonitrile is a classic example of a competing reaction in nucleophilic aromatic substitution on an activated pyridine ring. The key to minimizing this side product lies in controlling the stoichiometry and reaction conditions.
Stoichiometry of Sodium Methoxide: The most critical factor is the amount of sodium methoxide used. A slight excess is often necessary to drive the reaction to completion, but a large excess will significantly promote the formation of the di-methoxy byproduct. It is recommended to use between 1.0 and 1.1 equivalents of sodium methoxide.
Reaction Temperature: As mentioned previously, higher temperatures will accelerate the second substitution reaction. Maintaining a lower reaction temperature gives a better window for the selective mono-substitution.
Mode of Addition: Adding the sodium methoxide solution dropwise to the solution of 2,6-Dichloropyridine-3-carbonitrile can help to maintain a low instantaneous concentration of the nucleophile, further favoring mono-substitution.
Reaction Scheme: Main Reaction vs. Side Reaction
Caption: Competing reactions in the synthesis.
Q3: I am observing a significant amount of a hydroxylated impurity, such as 2-Chloro-6-hydroxypyridine-3-carbonitrile. What is the source of this, and how can I prevent it?
A3: The presence of hydroxylated impurities is almost always due to the presence of water in the reaction mixture. Sodium methoxide is a strong base and will readily react with water to form sodium hydroxide and methanol. The resulting sodium hydroxide can then act as a nucleophile, attacking the pyridine ring to form the corresponding hydroxypyridine.
To prevent this, it is crucial to maintain strictly anhydrous conditions:
Solvent Purity: Use anhydrous methanol. If you are using a different solvent, ensure it is properly dried.
Reagent Quality: Use freshly opened or properly stored sodium methoxide. As mentioned, preparing it in situ is the best practice.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Protocol for Minimizing Hydroxylated Impurities:
Parameter
Recommendation
Rationale
Solvent
Anhydrous Methanol (<50 ppm water)
Minimizes the formation of hydroxide ions.
Nucleophile
Freshly prepared Sodium Methoxide
Ensures high reactivity and absence of carbonate impurities.
Atmosphere
Inert (Nitrogen or Argon)
Prevents contamination from atmospheric moisture.
Experimental Protocol: Optimized Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.
Materials:
2,6-Dichloropyridine-3-carbonitrile
Sodium metal
Anhydrous Methanol
Anhydrous Toluene
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
Preparation of Sodium Methoxide Solution:
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).
Carefully add sodium metal (1.05 equivalents) in small portions to the methanol at 0°C.
Allow the mixture to stir until all the sodium has dissolved.
Reaction:
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2,6-Dichloropyridine-3-carbonitrile (1.0 equivalent) in anhydrous toluene (5 volumes).
Slowly add the freshly prepared sodium methoxide solution to the solution of the starting material at room temperature over 30 minutes.
Stir the reaction mixture at 30-35°C and monitor the progress by TLC or HPLC.
Work-up:
Once the starting material is consumed, cool the reaction mixture to 0°C.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Add water and separate the organic layer.
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-Chloro-6-methoxypyridine-3-carbonitrile.
References
Synthesis of 2-methoxypyridine-3-carbonitriles. HETEROCYCLES, Vol. 36, No. 4, 1993.
Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, E66, o2638, 2010. [Link]
Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem, 2025.
Troubleshooting
Technical Support Center: Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this synthesis, providing you with the expert insights needed to achieve consistent and high-quality results.
The most prevalent and industrially relevant pathway to 2-Chloro-6-methoxypyridine-3-carbonitrile is the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-cyanopyridine with sodium methoxide. Our guide will focus primarily on troubleshooting this specific transformation.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, practical problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear, actionable protocol to resolve the issue.
Q1: My reaction yield is consistently low (<60%) when reacting 2,6-dichloro-3-cyanopyridine with sodium methoxide. What are the primary causes and how can I improve this?
A1: Low yield in this SNAr reaction is a frequent issue that typically stems from one of three areas: suboptimal reaction conditions, reagent deactivation, or competing side reactions.
Causality Analysis:
Reagent Stoichiometry & Activity: Sodium methoxide (NaOMe) is both the key nucleophile and a strong base. It is highly hygroscopic, and any absorbed moisture will convert it to sodium hydroxide and methanol. NaOH is a poor nucleophile for this reaction and can promote hydrolysis of the nitrile group or the starting material, leading to unwanted byproducts. Using slightly more than one equivalent of NaOMe is crucial, but a large excess can promote the formation of the di-methoxy byproduct, 2,6-dimethoxy-3-cyanopyridine.
Temperature Control: The methoxylation is exothermic. An uncontrolled temperature increase can accelerate side reactions, particularly the second substitution to form the di-methoxy compound. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
Reaction Time: Insufficient reaction time will leave unreacted starting material. However, excessively long reaction times, especially at elevated temperatures, can also increase the formation of byproducts.
dot
Caption: Troubleshooting workflow for low yield diagnosis.
Optimized Protocol to Improve Yield:
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and condenser with anhydrous methanol (MeOH).
Reagent Addition: Add sodium methoxide (1.05 equivalents) to the MeOH and stir until fully dissolved. Expert Tip: For optimal results, use a commercially available solution of NaOMe in MeOH or ensure your solid NaOMe is fresh and has been stored in a desiccator.
Substrate Addition: Add 2,6-dichloro-3-cyanopyridine (1.0 eq) portion-wise to the NaOMe solution. An exotherm will be observed; use a water bath to maintain the internal temperature below 50°C.
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (around 40-50°C).
Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours when the starting material is no longer visible.
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water. The product should precipitate as a solid.
Isolation: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to obtain the crude product. Recrystallization from ethanol or isopropanol can be used for further purification.
Q2: I am observing a significant byproduct with the same mass in my GC-MS analysis. How can I minimize its formation?
A2: The most common byproduct with an identical mass to the starting material is the undesired regioisomer, 2-methoxy-6-chloro-3-cyanopyridine. However, the primary byproduct concern is typically the di-substituted product, 2,6-dimethoxy-3-cyanopyridine.
Causality Analysis:
The substitution occurs preferentially at the C2 or C6 position. The electron-withdrawing effect of the cyano group at C3 and the nitrogen atom in the ring activates both positions towards nucleophilic attack. While electronic factors slightly favor substitution at one position, the difference is not always large enough to ensure perfect selectivity. The formation of the di-methoxy byproduct is a classic issue of over-reaction.
dot
Caption: Reaction pathway showing desired product and side product formation.
Mitigation Strategies:
Precise Stoichiometry: Use no more than 1.1 equivalents of sodium methoxide. This is the most critical factor in preventing the second substitution.
Strict Temperature Control: Maintain the reaction temperature between 40-50°C. Do not exceed 55°C, as higher temperatures significantly increase the rate of the second substitution.
Slow Addition: If you are adding the methoxide solution to the dichloropyridine, do so slowly to avoid localized areas of high nucleophile concentration.
Solvent Choice: While methanol is the standard solvent, using a more polar aprotic solvent like DMF with a stoichiometric amount of solid NaOMe at a slightly lower temperature (e.g., 30-40°C) can sometimes improve selectivity, although this may require longer reaction times.
Quantitative Data Summary:
Parameter
Standard Condition
Optimized Condition for Selectivity
Expected Outcome
NaOMe (Equivalents)
1.0 - 1.2
1.05 (precisely)
Minimizes di-substitution
Temperature
40 - 65°C
40 - 50°C
Reduces rate of side reaction
Reaction Time
2 - 6 hours
2 - 4 hours (TLC monitored)
Prevents over-reaction
Q3: My reaction stalls, leaving a significant amount of starting material even after several hours. What should I investigate?
A3: A stalled reaction is almost always due to an issue with the nucleophile's activity or concentration.
Causality Analysis:
Inactive Sodium Methoxide: As mentioned, NaOMe is hygroscopic. If it has been improperly stored or is old, a significant portion may have decomposed to NaOH, which is ineffective.
Insufficient Amount: An error in weighing or using a low-purity batch of NaOMe can lead to a substoichiometric amount being present, causing the reaction to stop once the limiting reagent is consumed.
"Wet" Solvent: Using methanol that is not anhydrous will rapidly consume the sodium methoxide, quenching the reaction before it can proceed to completion.
Troubleshooting Protocol:
Verify Reagents:
Use a fresh, unopened container of sodium methoxide or a standardized commercial solution.
Use anhydrous grade methanol (<0.005% water).
In-Situ Check (Advanced): If you suspect your NaOMe is inactive, you can perform a quick titration. Dissolve a small, known quantity in excess water and titrate with standardized HCl using phenolphthalein as an indicator to determine its basicity and, by extension, its activity.
Incremental Addition: If the reaction has stalled (confirmed by TLC/GC), you can attempt to "rescue" it by preparing a fresh solution of NaOMe in anhydrous methanol and adding a small portion (e.g., 0.1 equivalents) to the reaction mixture. Monitor for any change. If the reaction restarts, it confirms the issue was with the initial nucleophile charge.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2,6-dichloro-3-cyanopyridine and sodium methoxide?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The methoxide ion (a strong nucleophile) attacks one of the chlorine-bearing carbons (C2 or C6) of the electron-deficient pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized across the ring and stabilized by the electron-withdrawing cyano group and the ring nitrogen. The reaction is completed by the expulsion of the chloride leaving group, which restores aromaticity.
Q2: How do I best monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase of 30-40% Ethyl Acetate in Hexanes. The starting material (2,6-dichloro-3-cyanopyridine) is less polar than the product. You should see a spot for the starting material disappear as a new, lower Rf spot corresponding to the product appears.
Q3: What are the key safety precautions for this reaction?
Sodium methoxide is corrosive and reacts violently with water. Always handle it in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be quenched carefully by pouring it onto ice, as adding water directly to the reaction mixture can be highly exothermic. 2,6-dichloro-3-cyanopyridine is a toxic substance and should be handled with care.
Q4: My final product is an off-white or yellow solid. How can I decolorize it?
A slight yellow color is common. For many applications, this is acceptable. If a high-purity, white solid is required, you can perform a charcoal treatment during recrystallization. Dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for 5-10 minutes, and then filter it through a pad of celite while hot to remove the charcoal. Allow the filtrate to cool slowly to obtain colorless crystals.
References
Synthesis of 2-Methoxypyridine-3-carbonitriles: A general overview of synthetic routes, highlighting common byproducts. HETEROCYCLES, Vol. 36, No. 4, 1993.
Methoxylation of Chloropyridines: A patent describing the methoxylation of a related chloropyridine, providing insight into industrial process conditions like temperature and stoichiometry. Google Patents, US7256295B2.
Purification of 2-chloro-6-alkoxy-3-nitro-pyridines: A patent that, while focused on a nitropyridine, details methods for purifying chloro-alkoxy-pyridines and improving yield by removing impurities. Google Patents, EP0023393A1.
Properties of 2-chloro-6-methoxypyridine-3-carbonitrile: Product information sheet with physical properties. Sigma-Aldrich.
Starting Material Information (2,6-Dichloro-3-cyanopyridine): Data sheet for the starting material. MedChemExpress.
Optimization
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-6-methoxypyridine-3-carbonitrile
Welcome to our dedicated technical support center for 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for 2-Chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reactions involving this versatile building block. Our aim is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: Understanding the Reactivity of 2-Chloro-6-methoxypyridine-3-carbonitrile
2-Chloro-6-methoxypyridine-3-carbonitrile is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its reactivity is primarily dictated by the presence of a chloro substituent at the 2-position, a methoxy group at the 6-position, and a nitrile group at the 3-position of the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chloro group towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. However, the interplay of these functional groups can also lead to specific challenges. This guide will address common issues encountered during its use in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. However, the presence of the pyridine nitrogen can complicate these reactions through catalyst inhibition.[1][2]
FAQ 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 2-Chloro-6-methoxypyridine-3-carbonitrile. What are the likely causes and how can I resolve this?
Low or no product yield is a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions.
Potential Cause 1: Catalyst Inactivation or Insufficient Activity.
The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring a more active catalyst system.[3]
Recommended Solutions:
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst and promote the oxidative addition step, which is often rate-limiting for aryl chlorides.
Catalyst Loading: Incrementally increase the catalyst loading, for example, from 1-2 mol% to 3-5 mol%.[4]
Palladium Pre-catalyst: Consider using a pre-formed palladium complex which can be more stable and efficient.
Potential Cause 2: Poor Quality or Degradation of Boronic Acid/Ester.
Boronic acids can be prone to degradation over time, especially protodeboronation.[5]
Recommended Solutions:
Verify Reagent Quality: Use freshly purchased or properly stored boronic acid. The use of more stable boronic esters, such as pinacol esters, is highly recommended.[1]
Stoichiometry: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes be beneficial, but large excesses should be avoided to prevent side reactions.[1]
Potential Cause 3: Inappropriate Base or Solvent System.
The choice of base and solvent is critical for the efficiency of the transmetalation step and for maintaining the stability of the catalyst and reagents.
Recommended Solutions:
Base Screening: If using a common base like sodium carbonate, consider screening other bases such as potassium carbonate, potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]
Solvent System: Ensure the use of anhydrous and thoroughly degassed solvents to prevent side reactions like hydrodehalogenation and to protect the catalyst from oxygen.[4] Common solvent systems include mixtures of dioxane/water or toluene/water. For substrates with poor solubility, DMF can be an alternative, though it may require higher temperatures.[5]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[4]
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
FAQ 2: I am observing significant amounts of homocoupled byproducts of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.
Recommended Solutions:
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed. The freeze-pump-thaw method is highly effective for this purpose.[4]
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling as it reduces the presence of Pd(II) species that can promote this side reaction.[4]
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring the homocoupling reaction.
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Parameter
Condition A
Condition B
Condition C
Catalyst
Pd(PPh₃)₄
PdCl₂(dppf)
Pd₂(dba)₃ / SPhos
Base
Na₂CO₃
K₃PO₄
Cs₂CO₃
Solvent
Dioxane/H₂O
Toluene/EtOH/H₂O
DMF
Temperature
80 °C
100 °C
110 °C
Typical Yield
Moderate
Good
Good to Excellent
Notes
Standard conditions
Good for less reactive substrates
Often effective for challenging couplings
This table presents illustrative data based on typical conditions for similar halopyridines. Optimal conditions for 2-Chloro-6-methoxypyridine-3-carbonitrile may vary and require experimental optimization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-deficient nature of the pyridine ring in 2-Chloro-6-methoxypyridine-3-carbonitrile, further activated by the chloro and nitrile substituents, makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions.
FAQ 3: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What can I do to improve the reaction?
While the substrate is activated for SNAr, several factors can lead to slow or incomplete reactions.
Potential Cause 1: Insufficient Nucleophilicity or Steric Hindrance.
The reactivity in an SNAr reaction is highly dependent on the strength of the nucleophile. Sterically hindered nucleophiles may also react slowly.
Recommended Solutions:
Choice of Nucleophile: If possible, use a less sterically hindered or a more electron-rich (and thus more nucleophilic) amine.
Use of a Stronger Base: Deprotonation of the amine nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) can significantly increase its nucleophilicity. This should be done carefully to avoid side reactions with the substrate.
Potential Cause 2: Inadequate Reaction Temperature.
SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.[6]
Recommended Solutions:
Increase Temperature: Gradually increase the reaction temperature. Microwave-assisted heating can also be a very effective way to accelerate these reactions.[7]
Solvent Choice: Use a higher-boiling point solvent such as DMF, DMSO, or NMP.
Potential Cause 3: Poor Solubility of Reagents.
If the nucleophile or the substrate has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
Recommended Solutions:
Solvent Screening: Test a range of polar aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) to find one that provides good solubility for all reaction components.
FAQ 4: I am observing the formation of a byproduct that appears to be the result of hydrolysis of the nitrile group. How can I prevent this?
The nitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.
Recommended Solutions:
Control of pH: Avoid strongly acidic or basic aqueous work-up conditions if the reaction is run at high temperatures.
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize the presence of water.
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures.
Visualization: Troubleshooting Workflow for SNAr Reactions
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
References
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
How can 2-Chloro-6-methyl-3-pyridinecarbonitrile be prepared and used in pharmaceutical synthesis? (n.d.). Guidechem.
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. (n.d.). Benchchem.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI.
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. (n.d.). ResearchGate.
How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
Technical Support Center: Scalable Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic route for scalability and efficiency.
I. Troubleshooting Guide: Addressing Common Synthesis Failures
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is the yield of my 2-Chloro-6-methoxypyridine-3-carbonitrile unexpectedly low?
Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.
Potential Cause 1: Incomplete Starting Material Conversion
A common scalable synthesis involves the methoxylation of 2,6-dichloropyridine-3-carbonitrile. Incomplete reaction can be a significant contributor to low yields.
Underlying Issue: The nucleophilic substitution of a chlorine atom with a methoxy group requires carefully controlled conditions. Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to a significant amount of unreacted starting material.
Troubleshooting Steps:
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
Temperature Optimization: Ensure the reaction temperature is maintained at the optimal level. For the methoxylation of 2,6-dichloropyridine-3-nitropyridine, a precursor, heating to 35°–40° C is suggested.[1] Gradual increases in temperature may be necessary, but be cautious of potential side reactions.
Reagent Stoichiometry: Verify the stoichiometry of sodium methoxide. A slight excess may be required to drive the reaction to completion, but a large excess can lead to undesired side products.
Potential Cause 2: Formation of Side Products
The presence of multiple reactive sites on the pyridine ring can lead to the formation of undesired isomers or byproducts.
Underlying Issue: While the substitution at the 6-position is generally favored due to electronic effects, reaction at other positions can occur, especially under harsh conditions. For instance, in related syntheses, the formation of isomeric impurities has been noted as a potential issue.[2]
Troubleshooting Steps:
Control of Reaction Conditions: Maintain strict control over temperature and reaction time to minimize the formation of kinetic or thermodynamic byproducts.
Purification Strategy: Develop a robust purification method. Column chromatography is often effective for separating isomers with different polarities.[3] Recrystallization can also be a powerful tool for isolating the desired product in high purity.
Potential Cause 3: Product Loss During Work-up and Purification
Significant amounts of product can be lost during the extraction and purification phases.
Underlying Issue: The solubility of 2-chloro-6-methoxypyridine-3-carbonitrile in aqueous and organic phases can influence extraction efficiency. During purification by column chromatography, improper solvent selection can lead to poor separation and product loss.
Troubleshooting Steps:
Extraction Optimization: Perform a small-scale liquid-liquid extraction (LLE) study to determine the optimal solvent system and number of extractions required to maximize product recovery.
Chromatography Solvent System: Utilize TLC to screen for the ideal eluent system for column chromatography. A solvent system that provides a clear separation between the product and impurities (with an Rf value for the product of ~0.3-0.4) is desirable.
Question 2: My final product is contaminated with impurities. How can I identify and remove them?
Impurity profiling is a critical aspect of process development, especially for pharmaceutical intermediates.
Common Impurity 1: Unreacted 2,6-dichloropyridine-3-carbonitrile
Identification: This can be readily identified by comparing the analytical data (e.g., HPLC, GC-MS) of the crude product with a standard of the starting material.
Removal Strategy:
Reaction Optimization: The most effective approach is to ensure the reaction goes to completion.
Purification: If present in small amounts, it can often be separated from the desired product by column chromatography due to differences in polarity.
Common Impurity 2: Isomeric Byproducts
Identification: Isomers will have the same mass as the desired product but different retention times in HPLC or GC. Spectroscopic methods like NMR can help elucidate the exact structure of the isomeric impurity.
Removal Strategy:
Chromatography: Careful optimization of the chromatographic conditions (stationary phase, mobile phase) is typically required for efficient separation.
Recrystallization: If a suitable solvent system can be found where the desired product has significantly lower solubility than the impurity at a given temperature, recrystallization can be a highly effective and scalable purification method.
Common Impurity 3: Products of Over-reaction or Decomposition
Identification: These impurities may arise from reactions such as hydrolysis of the nitrile group or displacement of the second chlorine atom. Mass spectrometry can help identify these by their different molecular weights.
Removal Strategy:
Work-up Conditions: Ensure the work-up procedure is performed under neutral or slightly acidic/basic conditions as required to prevent degradation of the product. For example, some related syntheses specify neutralizing the reaction mixture carefully.[2]
Purification: A combination of washing, extraction, and chromatography is often necessary to remove these types of impurities.
Question 3: I am struggling with the purification of the final product. What are the best practices?
Purification is often a bottleneck in scaling up a synthesis. A multi-pronged approach is recommended.
Method 1: Recrystallization
Advantages: Cost-effective, scalable, and can yield highly pure material.
Procedure:
Solvent Screening: Identify a single or mixed solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Method 2: Column Chromatography
Advantages: Highly effective for separating compounds with different polarities.
Procedure:
Stationary Phase Selection: Silica gel is commonly used.
Mobile Phase Optimization: Use TLC to determine the optimal eluent system that provides good separation.
Column Packing: Ensure the column is packed uniformly to avoid channeling.
Loading and Elution: Load the crude product dissolved in a minimal amount of solvent and elute with the chosen mobile phase, collecting fractions and analyzing them by TLC or HPLC.
Method 3: Distillation (if applicable)
Considerations: While 2-chloro-6-methoxypyridine has a reported boiling point[4], the nitrile derivative may have a higher boiling point and could be susceptible to thermal degradation. This method should be approached with caution and may only be suitable for purification of intermediates.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of 2-chloro-6-methoxypyridine-3-carbonitrile.
What are the common synthetic routes for 2-Chloro-6-methoxypyridine-3-carbonitrile?
Several synthetic strategies have been reported. A prevalent approach starts from commercially available dichloropyridines.
Route 1: From 2,6-Dichloropyridine
Nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.[1]
Selective ammonolysis to give 2-amino-6-chloro-3-nitropyridine.[1]
Methoxylation with sodium methoxide to replace the chlorine at the 6-position.[1]
Reduction of the nitro group to an amino group.
Sandmeyer reaction to convert the amino group to a nitrile.
Route 2: From 2-Hydroxypyridines
This route involves building the pyridine ring with the desired substituents. For example, condensation reactions of enones with malononitrile in the presence of sodium methoxide can yield 2-methoxypyridine-3-carbonitriles.[3]
What are the critical safety considerations for this synthesis?
Phosphorus Oxychloride: If used as a chlorinating agent, it is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Sodium Methoxide: This is a strong base and is corrosive. It is also flammable. Handle with care and avoid contact with skin and eyes.
Cyanide Compounds: The carbonitrile group introduces the potential hazard of cyanide exposure, especially under acidic conditions. Ensure adequate ventilation and have a cyanide poisoning response plan in place.
Solvents: Many organic solvents used in the synthesis are flammable and may be toxic. Refer to the Safety Data Sheets (SDS) for all reagents and solvents.
How can I ensure the scalability of my synthesis?
Process Safety Assessment: Before scaling up, a thorough process safety assessment should be conducted to identify potential hazards associated with larger quantities of reagents and exothermic reactions.
Heat Transfer: Ensure the reactor is capable of efficiently removing the heat generated during exothermic steps to maintain temperature control.
Mixing: Efficient mixing is crucial for ensuring homogeneity and consistent reaction rates, especially in heterogeneous reaction mixtures.
Reagent Addition: For highly exothermic reactions, controlled addition of reagents is necessary to manage the reaction rate and temperature.
Downstream Processing: Consider the scalability of work-up and purification procedures. For example, filtration and crystallization are generally more scalable than chromatography.
III. Experimental Protocols & Data
Illustrative Protocol: Methoxylation of 2,6-Dichloropyridine-3-carbonitrile
This is a representative protocol and should be optimized for specific laboratory conditions.
To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
Parameter
Typical Value/Range
Notes
Reaction Temperature
40-65 °C
Monitor for side product formation at higher temperatures.
Reaction Time
2-8 hours
Monitor by TLC/HPLC to determine completion.
Sodium Methoxide
1.05-1.2 equivalents
Excess may lead to side reactions.
Solvent
Anhydrous Methanol
Ensure low water content to prevent hydrolysis.
Typical Yield
70-90%
Highly dependent on reaction conditions and purification.
Melting Point
105-107 °C
A sharp melting point is indicative of high purity.
IV. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
General Synthetic Pathway
Caption: A simplified representation of a common synthetic route.
V. References
MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
HETEROCYCLES. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Retrieved from [Link]
MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from
Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from
Technical Support Center: Analytical Methods for Purity Assessment of 2-Chloro-6-methoxypyridine-3-carbonitrile
Welcome to the technical support guide for the analytical purity assessment of 2-Chloro-6-methoxypyridine-3-carbonitrile (CAS 121643-47-8). This document is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the analytical purity assessment of 2-Chloro-6-methoxypyridine-3-carbonitrile (CAS 121643-47-8). This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Section 1: High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
HPLC is the cornerstone technique for assessing the purity of non-volatile, polar organic molecules like 2-Chloro-6-methoxypyridine-3-carbonitrile. Its high resolution and versatility make it ideal for separating the main component from process-related impurities and degradation products.
Q1: What is a reliable starting HPLC method for the purity analysis of 2-Chloro-6-methoxypyridine-3-carbonitrile?
A1: A robust starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. This method provides excellent separation for many pyridine derivatives.[1] The nitrile and methoxy groups provide sufficient polarity, while the chlorinated pyridine ring offers hydrophobicity, making it well-suited for retention on a C18 stationary phase.
Recommended HPLC Protocol
Parameter
Recommended Condition
Rationale
Instrumentation
HPLC with UV-Vis or Diode Array Detector (DAD)
DAD allows for peak purity assessment and identification of co-eluting peaks.
Column
C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Industry-standard for versatility and good separation of moderately polar compounds.[2]
Mobile Phase A
0.1% Phosphoric Acid or Formic Acid in Water
Acidification sharpens peaks for basic compounds like pyridines by suppressing silanol interactions.[1][3] Formic acid is MS-compatible.
Mobile Phase B
Acetonitrile (HPLC Grade)
Common organic modifier providing good elution strength and low UV cutoff.
Gradient Program
5% to 95% B over 20 minutes
A broad gradient is effective for screening for unknown impurities with a wide polarity range.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency.[2]
Column Temp.
30 °C
Controlled temperature ensures retention time reproducibility.[2]
Detection
275 nm
Pyridine derivatives typically exhibit strong UV absorbance in this region. A full scan (200-400 nm) with a DAD is recommended initially.
Injection Volume
5 µL
A small volume minimizes potential for column overload and peak distortion.
Step-by-Step Experimental Protocol
Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid (or formic acid) to 1 L of HPLC-grade water. Use HPLC-grade acetonitrile as Mobile Phase B. Degas both solvents for 15 minutes.[1]
Standard Preparation : Accurately weigh ~5 mg of 2-Chloro-6-methoxypyridine-3-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
Sample Preparation : Prepare the test sample in the same manner as the standard solution. The goal is to match the solvent of the sample to the initial mobile phase conditions to ensure good peak shape.
System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
Analysis : Inject a solvent blank, followed by the reference standard to establish the retention time and peak area. Then, inject the test sample.
Purity Calculation : Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks detected.
Q2: My chromatogram shows a tailing peak for the main compound. What causes this and how can I achieve a symmetrical peak?
A2: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[4] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[4] This secondary interaction causes some analyte molecules to be retained longer, resulting in a "tail."
Troubleshooting Peak Tailing
Strategy
Action
Scientific Rationale
Mobile Phase pH
Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric or formic acid.
Protonating the silanol groups (Si-O⁻ to Si-OH) minimizes their ionic interaction with the protonated basic analyte, leading to a single retention mechanism and sharper peaks.[4]
Use Additives
Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.
TEA is a stronger base that preferentially interacts with the active silanol sites, effectively "shielding" them from the analyte. This is a classic solution for improving the peak shape of basic compounds.[4]
Column Choice
Switch to an "end-capped" or a modern base-deactivated column.
These columns have fewer accessible silanol groups, having been chemically treated to cap them. This reduces the opportunities for secondary interactions. A column with low silanol activity is often recommended.[3]
Reduce Overload
Inject a lower concentration of the sample.
Injecting too much sample can saturate the active sites on the stationary phase, exacerbating tailing.[4]
Workflow for Troubleshooting HPLC Peak Shape
Caption: A systematic workflow for diagnosing and resolving peak tailing in HPLC.
Section 2: Gas Chromatography (GC) for Volatile Impurities
While HPLC is the primary tool for purity, GC is superior for analyzing thermally stable, volatile compounds, such as residual solvents or certain volatile byproducts from synthesis.
Q3: When is GC a more appropriate technique than HPLC for this compound?
A3: GC should be your method of choice under two specific circumstances:
Residual Solvent Analysis : To quantify solvents used during synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane), which are often mandated by regulatory bodies like the ICH.
Analysis of Volatile Impurities : If potential impurities are more volatile and less polar than the main compound, GC can provide better resolution and sensitivity.[5] 2-Chloro-6-methoxypyridine (a potential precursor) is one such example.[6]
Recommended GC-FID/MS Protocol
Parameter
Recommended Condition
Rationale
Instrumentation
GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID offers excellent quantification for hydrocarbons (solvents). MS provides definitive identification of unknown volatile impurities.
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
A 5% phenyl-methylpolysiloxane column is a general-purpose, robust phase suitable for a wide range of compound polarities.[2]
Carrier Gas
Helium or Hydrogen at 1.0 mL/min (constant flow)
Inert carrier gas to move analytes through the column.
Starts at a low temperature to resolve volatile solvents, then ramps up to elute the main compound and less volatile impurities.[2]
Injector Temp.
280 °C
Ensures rapid and complete vaporization of the sample.
Detector Temp.
300 °C (FID)
Prevents condensation of analytes in the detector.
Injection Mode
Split (e.g., 50:1)
A split injection is used for concentrated samples to avoid overloading the column and detector.
Section 3: Spectroscopic Confirmation (NMR & MS)
Chromatographic methods determine the number and quantity of components, but spectroscopic methods are essential for confirming the chemical identity of the main peak and identifying unknown impurities.
Q4: How can ¹H NMR spectroscopy be used to confirm the structure and assess the purity of 2-Chloro-6-methoxypyridine-3-carbonitrile?
A4: ¹H NMR provides a unique fingerprint of the molecule's hydrogen atoms. For 2-Chloro-6-methoxypyridine-3-carbonitrile, you should expect three distinct signals corresponding to the different proton environments. Purity can be estimated by integrating the signals of impurities relative to the main compound's signals, assuming the structures of the impurities are known.
Expected ¹H NMR Signals (in CDCl₃)
Protons
Expected Chemical Shift (ppm)
Multiplicity
Integration
Methoxy (-OCH₃)
~4.0
Singlet (s)
3H
Pyridine H-5
~6.8
Doublet (d)
1H
Pyridine H-4
~7.8
Doublet (d)
1H
Note: Exact chemical shifts can vary based on solvent and concentration. These are estimates based on similar structures. The presence of unexpected signals indicates impurities. For example, the absence of the nitrile group might result in signals from the parent compound, 2-Chloro-6-methoxypyridine.[7]
Q5: What is the expected mass in a mass spectrometry analysis, and what does it confirm?
A5: Mass spectrometry (MS) is used to confirm the molecular weight of the compound. For 2-Chloro-6-methoxypyridine-3-carbonitrile (C₇H₅ClN₂O), the expected monoisotopic mass is approximately 168.01 g/mol .[8] When coupled with a chromatographic technique (LC-MS or GC-MS), it can definitively identify the main peak. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for the compound's identity. The molecular ion peak [M]+• at m/z 168 and its isotope peak at m/z 170 would be key identifiers.
Section 4: General FAQs and Method Selection
Q6: What are the most likely impurities to be found in a sample of 2-Chloro-6-methoxypyridine-3-carbonitrile?
A6: Impurities typically originate from the synthetic route. Common impurities could include:
Unreacted Starting Materials : Such as 2,6-dichloropyridine-3-carbonitrile or 2-Chloro-6-hydroxypyridine-3-carbonitrile.
Isomeric Impurities : Impurities where the functional groups are at different positions on the pyridine ring.
Related Byproducts : Such as hydrolysis of the nitrile group to an amide or carboxylic acid.
Precursors : For example, 2-Chloro-6-methoxypyridine could be present if the cyanation step was incomplete.[9]
Q7: My purity results are inconsistent between different runs. What are the first things I should check?
A7: Inconsistent results often point to issues with sample preparation, system suitability, or instrument equilibration.
Check Sample Solubility and Stability : Ensure your sample is fully dissolved in the diluent. The compound may degrade in certain solvents or pH conditions over time. Prepare samples fresh.
Verify System Suitability : Before running samples, inject a reference standard multiple times (e.g., n=5). The retention time and peak area should have a relative standard deviation (RSD) of <1% and <2%, respectively. If these fail, the instrument is not ready.
Ensure Proper Equilibration : The column must be fully equilibrated with the initial mobile phase conditions. An unstable baseline is a clear sign of insufficient equilibration.[10]
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
BenchChem Technical Support. (2025).
SIELC Technologies. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column.
A Senior Application Scientist's Guide to 2-Chloro-6-methoxypyridine-3-carbonitrile: A Comparative Analysis for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyridine derivatives are celebrated as "privileged scaffolds"—a testament to their recurring presen...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine derivatives are celebrated as "privileged scaffolds"—a testament to their recurring presence in a multitude of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization handles make them indispensable building blocks in drug discovery.[1]
This guide provides an in-depth comparison of 2-Chloro-6-methoxypyridine-3-carbonitrile , a highly functionalized and reactive intermediate, against other common pyridine building blocks. We will move beyond a simple catalog of properties to dissect the causality behind their reactivity, offering field-proven insights into their performance in key synthetic transformations. Our analysis will focus on the two most critical reactions for scaffold elaboration: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Profile of the Core Reagent: 2-Chloro-6-methoxypyridine-3-carbonitrile
Before comparing alternatives, it is crucial to understand the intrinsic properties of our focus molecule. The structure of 2-Chloro-6-methoxypyridine-3-carbonitrile is a carefully orchestrated arrangement of functional groups, each imparting a distinct electronic influence that dictates its synthetic utility.
The 2-Chloro Group: This is the primary reactive site for both nucleophilic substitution and cross-coupling reactions. Its lability is the central theme of this guide.
The 3-Carbonitrile Group: As a potent electron-withdrawing group (both by induction and resonance), the nitrile function significantly acidifies the ring protons and, more importantly, activates the 2-position towards nucleophilic attack by stabilizing the requisite Meisenheimer intermediate.[2]
The 6-Methoxy Group: This group exerts a dual electronic effect. It is inductively electron-withdrawing but acts as a strong resonance electron-donating group. Its position para to the nitrile and ortho to the nitrogen modulates the overall electron density of the ring.
The Pyridine Nitrogen: The lone pair on the nitrogen atom makes the ring electron-deficient compared to benzene, which intrinsically facilitates nucleophilic attack.
This combination of activating and modulating groups makes 2-Chloro-6-methoxypyridine-3-carbonitrile a uniquely tunable and reactive building block.
// Define nodes with labels and images of structures
A [label="2-Chloro-6-methoxy-\npyridine-3-carbonitrile", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13928827&t=l", pos="0,5!"];
B [label="2-Chloro-3-cyanopyridine", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70566&t=l", pos="5,5!"];
C [label="2-Chloro-6-methoxypyridine", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=87009&t=l", pos="0,0!"];
D [label="2,6-Dichloropyridine", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=17013&t=l", pos="5,0!"];
// Invisible edges to enforce layout (optional, neato handles pos)
A -- B;
C -- D;
A -- C;
B -- D;
}
Caption: General workflow for the SNAr reaction.
Methodology:
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methoxypyridine-3-carbonitrile (1.0 equiv), 4-methoxythiophenol (1.1 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting pyridine.
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80 °C and stir vigorously.
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr as it effectively solvates the potassium cation without interfering with the nucleophile. The elevated temperature is often necessary to ensure a reasonable reaction rate, though the activated substrate may react at lower temperatures.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours).
Workup: Cool the reaction to room temperature and pour the mixture into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenylthio)-6-methoxypyridine-3-carbonitrile.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling with 4-methylphenylboronic acid, a common and reliable coupling partner.
A Comparative Guide to the Biological Activity of 2-Chloro-6-methoxypyridine-3-carbonitrile Analogs for Researchers and Drug Development Professionals
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, analogs of 2-Chloro-6-methoxypyrid...
Author: BenchChem Technical Support Team. Date: January 2026
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, analogs of 2-Chloro-6-methoxypyridine-3-carbonitrile have emerged as a promising class of molecules with significant potential in oncology and infectious disease research. This guide provides an in-depth comparison of the biological activities of these analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into their anticancer and antimicrobial properties, explore their mechanism of action through kinase inhibition, and provide a framework for their rational design and evaluation.
The Anticancer Potential of Substituted 2-Methoxypyridine-3-carbonitriles: A Structure-Activity Relationship (SAR) Analysis
A key study in this area involves the synthesis and cytotoxic evaluation of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. This research provides a valuable dataset for understanding the structure-activity relationships (SAR) that govern the anticancer potential of this class of compounds. The analogs were evaluated for their in vitro cytotoxicity against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MDA-MB-231).
Comparative Cytotoxicity Data:
The cytotoxic activity of the synthesized analogs is summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cell growth.
Compound
R' (Aryl Substituent)
IC50 (µM) vs. HepG2
IC50 (µM) vs. DU145
IC50 (µM) vs. MBA-MB-231
5d
4-Bromophenyl
2.5 ± 0.3
1.8 ± 0.2
3.1 ± 0.4
5g
3-Nitrophenyl
3.2 ± 0.5
2.1 ± 0.3
4.5 ± 0.6
5h
4-Nitrophenyl
1.5 ± 0.2
1.1 ± 0.1
2.3 ± 0.3
5i
3-Bromo-4-methoxyphenyl
4.1 ± 0.6
3.5 ± 0.4
5.2 ± 0.7
Data extracted from Molecules 2019, 24(22), 4072.
Key SAR Insights:
From the data, several key structure-activity relationships can be deduced:
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the 4-aryl substituent, such as nitro (NO2) and bromo (Br), generally leads to higher cytotoxic potency. For instance, compound 5h (4-Nitrophenyl) exhibited the lowest IC50 values across all three cell lines, indicating the most potent anticancer activity.
Positional Isomerism Matters: The position of the substituent on the aryl ring influences activity. The para-substituted nitro analog (5h ) was more active than the meta-substituted analog (5g ).
Combined Effects: The interplay of different substituents can modulate activity. While the bromo-substituted analog 5d showed good activity, the addition of a methoxy group in 5i (3-Bromo-4-methoxyphenyl) led to a slight decrease in potency, suggesting potential steric or electronic effects that are less favorable for target binding.
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
To ensure the reproducibility and validity of the cytotoxicity data, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability.
Principle:
The MTT assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding:
Culture the desired cancer cell lines (e.g., HepG2, DU145, MDA-MB-231) in appropriate culture medium until they reach about 80% confluency.
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Compound Treatment:
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
After the incubation period, add 10-20 µL of the MTT solution to each well.
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol, to each well to dissolve the purple formazan crystals.
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package to fit the data to a dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for determining the cytotoxic activity of 2-Chloro-6-methoxypyridine-3-carbonitrile analogs using the MTT assay.
Mechanism of Action: Targeting Kinase Signaling Pathways
The anticancer activity of many pyridine-based compounds is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. While direct enzymatic inhibition data for 2-Chloro-6-methoxypyridine-3-carbonitrile analogs is not yet abundant in the public domain, their structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.
The PI3K/AKT/mTOR Pathway: A Likely Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers. The development of inhibitors targeting this pathway is a major focus of cancer drug discovery.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by 2-Chloro-6-methoxypyridine-3-carbonitrile analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally validate the inhibition of specific kinases by these analogs, a luminescence-based in vitro kinase assay can be employed. This assay measures the amount of ADP produced, which is proportional to the kinase activity.
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Reconstitute the kinase of interest (e.g., PI3K, mTOR) and its specific substrate peptide in the kinase buffer.
Prepare a solution of ATP in the kinase buffer.
Perform serial dilutions of the test compounds in DMSO.
Kinase Reaction:
In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control).
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A Frontier for 2-Chloropyridine-3-carbonitrile Analogs
Beyond their anticancer potential, pyridine derivatives are known to possess a broad range of antimicrobial activities. The 2-chloro-3-carbonitrile scaffold, in particular, presents an interesting starting point for the development of novel antibacterial and antifungal agents. The evaluation of these compounds against various microbial strains is crucial to understanding their full therapeutic potential.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Preparation of Inoculum:
Culture the bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antimicrobial Agent Dilutions:
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the compounds in the broth medium in a 96-well microtiter plate.
Inoculation and Incubation:
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
Determination of MIC:
After incubation, visually inspect the plates for microbial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The analogs of 2-Chloro-6-methoxypyridine-3-carbonitrile represent a versatile and promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The structure-activity relationship studies highlight the importance of the nature and position of substituents on the pyridine and aryl rings in modulating biological activity.
Future research in this area should focus on:
Synthesis and evaluation of a broader range of analogs to further refine the SAR and optimize potency and selectivity.
Direct enzymatic assays to identify the specific kinase targets and elucidate the precise mechanism of action.
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
Exploration of a wider range of microbial strains , including drug-resistant isolates, to fully characterize the antimicrobial spectrum of these compounds.
By employing the systematic and rigorous experimental approaches outlined in this guide, researchers can effectively advance the development of 2-Chloro-6-methoxypyridine-3-carbonitrile analogs from promising lead compounds to potential clinical candidates.
References
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Validation
A Comparative Guide to the Synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile: An Analysis for the Modern Medicinal Chemist
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its unique electronic properties and its abi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold, prized for its unique electronic properties and its ability to engage in crucial hydrogen bonding interactions within biological targets.[1][2] Among the vast array of substituted pyridines, 2-Chloro-6-methoxypyridine-3-carbonitrile has emerged as a particularly valuable and versatile building block. Its trifunctional nature—featuring a nucleophilic displacement-ready chloro group, a metabolically stable methoxy moiety, and a synthetically malleable nitrile—offers multiple handles for molecular elaboration. This guide provides a comparative analysis of the principal synthetic routes to this key intermediate, offering field-proven insights and experimental data to assist researchers in selecting the optimal pathway for their specific research and development needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-Chloro-6-methoxypyridine-3-carbonitrile can be broadly categorized into three primary strategies, each with distinct advantages and challenges related to starting material availability, reaction robustness, and overall efficiency.
Route A: Regioselective Nucleophilic Aromatic Substitution (SNAr) on a Dichlorinated Scaffold
Route B: Deaminative Chlorination via the Sandmeyer Reaction
Route C: Chlorination of a Pyridone Precursor
We will dissect each route, focusing on the chemical logic, experimental considerations, and performance metrics.
Route A: The Workhorse Strategy - Nucleophilic Substitution of 2,6-Dichloro-3-cyanopyridine
This approach is arguably the most direct and widely employed method, leveraging the differential reactivity of the two chlorine atoms on the starting material, 2,6-dichloro-3-cyanopyridine.[3][4] The electron-withdrawing effect of the adjacent cyano group at the C3 position strongly activates the C2 chlorine for nucleophilic aromatic substitution, while the C6 chlorine is simultaneously, but less intensely, activated by the ring nitrogen. This electronic differentiation allows for a highly regioselective reaction with sodium methoxide.
The logical workflow for this route is straightforward and efficient, making it highly attractive for large-scale synthesis.
A Comparative Guide to the Structural Validation of 2-Chloro-6-methoxypyridine-3-carbonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative an...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the techniques used to validate the structure of 2-Chloro-6-methoxypyridine-3-carbonitrile, a versatile building block in medicinal chemistry. We will explore the application of fundamental analytical techniques, compare the expected data with that of a structurally related alternative, and provide field-proven insights into experimental design and data interpretation.
The Imperative of Structural Validation
In the synthesis of complex molecules, the seemingly minor rearrangement of a functional group or the presence of a persistent impurity can have profound effects on biological activity, toxicity, and patentability. Therefore, relying on a single analytical technique for structural confirmation is fraught with peril. A multi-faceted approach, integrating data from various spectroscopic and analytical methods, provides a self-validating system that ensures the integrity of your research.
This guide will focus on a suite of indispensable techniques for the structural elucidation of 2-Chloro-6-methoxypyridine-3-carbonitrile:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
X-ray Crystallography
As a primary comparator, we will utilize 2-Chloro-6-methoxy-3-nitropyridine , a closely related analogue, to highlight how subtle changes in chemical structure manifest in the analytical data.
Comparative Data Summary
The following table summarizes the key expected and reported data for 2-Chloro-6-methoxypyridine-3-carbonitrile and our chosen comparator, 2-Chloro-6-methoxy-3-nitropyridine.
The nitro-substituted compound is a solid with a defined melting point, a useful physical property for initial characterization.
Experimental Protocols and Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a substituted pyridine ring, ¹H NMR provides information on the number of aromatic protons and their coupling patterns, which is dictated by their relative positions. ¹³C NMR complements this by identifying all unique carbon environments.
Experimental Workflow for NMR Analysis
Caption: General workflow for FT-IR analysis.
Detailed Protocol (Thin Film Method):
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.
[2]2. Film Deposition: Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
[2]3. Data Acquisition:
Place the salt plate in the sample holder of the FT-IR spectrometer.
Collect a background spectrum of the clean, empty sample compartment. This is crucial to subtract the contribution of atmospheric water and carbon dioxide.
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Trustworthiness: The diagnostic power of FT-IR lies in the presence or absence of specific, strong absorption bands. In our comparative example, the presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group in 2-Chloro-6-methoxypyridine-3-carbonitrile. Conversely, the absence of this peak and the appearance of two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ would strongly suggest the presence of a nitro group, as in our comparator molecule.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [3]It provides information about the molecular weight of the compound and can also be used to deduce structural information from the fragmentation patterns of the molecule. For halogen-containing compounds like our target molecule, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry.
Detailed Protocol (Electron Ionization - GC-MS):
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography (GC) is an excellent method for sample introduction, as it also provides a measure of purity. A dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, which ejects an electron to form a molecular ion (M⁺).
Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. The separated ions then strike a detector, which generates a signal proportional to the number of ions.
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion. The isotopic pattern for chlorine should be clearly visible for the molecular ion and any chlorine-containing fragments.
Trustworthiness: The precision of mass spectrometry in determining the molecular weight is a key aspect of its reliability. [4]High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The characteristic 3:1 isotopic pattern of the M⁺ and M+2 peaks is a definitive piece of evidence for the presence of a single chlorine atom in the molecule.
X-ray Crystallography
Expertise & Experience: X-ray crystallography is the gold standard for unambiguous structure determination, providing a three-dimensional map of the electron density in a molecule. [5]The primary challenge of this technique is often not the data collection or analysis, but rather the growth of a single, high-quality crystal suitable for diffraction.
[6][7]
Experimental Workflow for X-ray Crystallography
Caption: The major steps in an X-ray crystallography experiment.
Detailed Protocol (Crystal Growth by Slow Evaporation):
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may lead to the formation of many small crystals, while a solvent in which it is poorly soluble will make it difficult to grow crystals of a suitable size.
Crystal Growth:
Prepare a nearly saturated solution of the compound in the chosen solvent.
Filter the solution to remove any dust or particulate matter, which can act as nucleation sites.
Place the solution in a clean vial, loosely capped to allow for slow evaporation of the solvent.
Store the vial in a vibration-free environment and be patient. Crystal growth can take anywhere from a few days to several weeks.
Data Collection and Analysis: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is collected, and the data is used to solve and refine the crystal structure using specialized software.
Trustworthiness: A successfully solved and refined crystal structure provides the absolute connectivity of the atoms in the molecule, leaving no room for ambiguity. The resulting structural model can be compared with the data obtained from spectroscopic methods to provide a complete and internally consistent validation of the compound's structure.
Conclusion
The structural validation of a molecule like 2-Chloro-6-methoxypyridine-3-carbonitrile is a critical step in the research and development pipeline. By employing a combination of NMR, FT-IR, and Mass Spectrometry, and, when possible, X-ray crystallography, researchers can build a robust and self-validating body of evidence to confirm the identity and purity of their compounds. This multi-technique approach, as outlined in this guide, not only ensures the scientific integrity of the work but also provides a deeper understanding of the chemical properties of the molecule .
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A Comparative Guide to the Efficacy of 2-Methoxypyridine-3-carbonitrile Analogs in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyridine Scaffold The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approv...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives, particularly those bearing a carbonitrile group, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] The 2-methoxypyridine-3-carbonitrile scaffold has emerged as a promising platform for the development of novel cytotoxic agents. This guide delves into a comparative analysis of a series of these compounds, where substitutions at the 4-aryl position have been systematically varied to probe their impact on anticancer activity.
Comparative Efficacy Against Human Cancer Cell Lines
The in vitro cytotoxic activity of a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs was evaluated against three human cancer cell lines:
HepG2: Liver Cancer
DU145: Prostate Cancer
MBA-MB-231: Breast Cancer
The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. The results, summarized in the table below, provide a quantitative comparison of the cytotoxic potency of each analog.
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear SAR, highlighting the critical role of the substituent on the 4-aryl ring in modulating cytotoxic activity.
The Unsubstituted Phenyl Ring (5a): This analog exhibited negligible activity, underscoring the necessity of functionalization on the aryl moiety for cytotoxic effect.
Halogenation (5c, 5d): The introduction of a chloro or bromo group at the para-position of the phenyl ring significantly enhanced cytotoxicity. The bromo-substituted analog (5d) demonstrated greater potency than the chloro-substituted one (5c).
Nitro Group Substitution (5g, 5h): The presence of a nitro group, a strong electron-withdrawing group, resulted in potent cytotoxic activity. The position of the nitro group also influenced efficacy, with the 4-nitro analog (5h) being slightly more active than the 3-nitro analog (5g).
Combined Substitutions (5i): The combination of a bromo and a methoxy group on the phenyl ring (5i) also yielded high cytotoxic activity, comparable to the most potent analogs in the series.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the key experimental methodologies are detailed below.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5a-i)
The synthesis of the target compounds was achieved through a condensation reaction. The general procedure is as follows:
A mixture of the appropriate chalcone (1 equivalent), malononitrile (1 equivalent), and potassium hydroxide (1 equivalent) in methanol is refluxed for approximately 2 hours.[3]
Upon cooling, the resulting solid is filtered, air-dried, and purified using preparative thin-layer chromatography (TLC) with a chloroform/pentane (70:30) mobile phase to yield the desired 2-methoxypyridine-3-carbonitrile derivative.[3]
Caption: Synthetic workflow for the preparation of the target compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Mechanistic Insights: Potential for Tubulin Polymerization Inhibition
While the precise mechanism of action for this specific series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has not been definitively elucidated in the reviewed literature, compounds with similar structural features, particularly cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been shown to act as potent inhibitors of tubulin polymerization.[6] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
The potent cytotoxicity observed with the 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile series suggests a similar mechanism may be at play. The varied electronic and steric properties of the 4-aryl substituents likely influence the binding affinity of these compounds to tubulin or other cellular targets, thereby modulating their anticancer efficacy. Further investigation, such as tubulin polymerization assays and cell cycle analysis, is warranted to confirm this hypothesis.
Conclusion and Future Directions
This comparative guide highlights the significant anticancer potential of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs. The structure-activity relationship data clearly indicates that the nature of the substituent on the 4-aryl ring is a key determinant of cytotoxic potency. These findings provide a solid foundation for the rational design and development of more effective anticancer agents based on the 2-methoxypyridine-3-carbonitrile scaffold. Future research should focus on elucidating the precise molecular mechanism of action of these promising compounds and evaluating their efficacy in in vivo models.
Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4116. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. (2025). [Link]
Antitumor Agents 280. Multidrug Resistance-Selective Desmosdumotin B Analogues. Journal of natural products, 73(6), 1079–1085. (2010). [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. (2025). [Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & medicinal chemistry letters, 27(15), 3342–3347. (2017). [Link]
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Drug Development and Research, 4(4), 261-269. (2012). [Link]
The 2-Chloro-6-methoxypyridine-3-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privi...
Author: BenchChem Technical Support Team. Date: January 2026
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this vast chemical space, the 2-chloro-6-methoxypyridine-3-carbonitrile moiety has emerged as a promising template for the development of novel therapeutic agents, particularly in oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: A Platform for Diverse Biological Activity
The 2-chloro-6-methoxypyridine-3-carbonitrile core possesses a unique combination of functional groups that contribute to its pharmacological potential. The chlorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, potentially enabling covalent interactions with target proteins.[3] The methoxy group at the 6-position influences the electronic properties of the ring and can participate in hydrogen bonding. The nitrile group at the 3-position is a key pharmacophoric feature, often involved in critical interactions within the binding sites of biological targets.[4]
This guide will focus on the anticancer properties of these derivatives, comparing their cytotoxic effects and exploring their potential as kinase inhibitors.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the significant cytotoxic potential of 2-methoxypyridine-3-carbonitrile derivatives against various cancer cell lines. A systematic investigation into a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has provided valuable SAR data.[4] The in vitro cytotoxic activity of these compounds was evaluated against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines.
Quantitative Data Summary: Cytotoxicity of 2-Methoxypyridine-3-carbonitrile Derivatives
The data presented in the table above reveals several key SAR trends:
Essentiality of the Nitrile Group: The nitrile substituent at the 3-position is considered a crucial pharmacophore for the observed cytotoxic activity.[4]
Impact of 4-Aryl Substitution: The nature of the substituent on the aryl ring at the 4-position of the pyridine core significantly influences the anticancer potency.
Halogens: A clear trend is observed with halogen substitution at the para-position of the aryl ring. The activity increases in the order of H < Cl < Br, suggesting that the size and electronegativity of the halogen play a role in the interaction with the biological target.[4]
Electron-Withdrawing Groups: The presence of a nitro group (NO2) at either the meta or para position of the aryl ring leads to potent cytotoxic activity.[4]
Combined Effects: Compound 5i , featuring both a bromo and a methoxy substituent on the aryl ring, demonstrated the highest potency among the tested analogs, highlighting the potential for synergistic effects of multiple substitutions.[4]
Potential as Kinase Inhibitors and Covalent Modifiers
The 2-chloro-6-methoxypyridine-3-carbonitrile scaffold holds significant promise as a template for kinase inhibitors. The pyridine core can mimic the hinge-binding region of ATP, a common strategy in kinase inhibitor design.[5] Furthermore, the 2-chloro substituent introduces the potential for covalent inhibition.
Covalent Inhibition: A Plausible Mechanism
Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The 2-chloro atom on the pyridine ring can act as an electrophilic center, susceptible to nucleophilic attack by a cysteine residue within the kinase active site via an SNAr mechanism.[3] While direct evidence for covalent inhibition by a 2-chloro-6-methoxypyridine-3-carbonitrile derivative is still emerging, related chloro-heterocyclic compounds have been successfully developed as covalent kinase inhibitors.[4] For instance, a series of chloropyrimidines were identified as covalent inhibitors of the MSK1 kinase, acting through an SNAr reaction with a cysteine residue.[4]
A study on N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine as a potential irreversible inhibitor of kinases harboring a cysteine in the hinge region further supports this hypothesis. Although this specific compound showed modest activity against its intended target, it displayed inhibitory activity against p70S6Kβ, suggesting that the chloro-nitropyridine moiety can indeed be a starting point for the design of covalent inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-methoxypyridine-3-carbonitrile derivative and a standard in vitro cytotoxicity assay.
Synthesis of 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (Compound 5d)
This protocol is adapted from the work of Al-Zahrani et al. (2020) and describes the condensation of a chalcone with malononitrile.[4]
Methodology:
Chalcone Synthesis: The precursor chalcone, (E)-1-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and 2,5-dichlorothiophene-3-carbaldehyde in the presence of a base like sodium hydroxide in ethanol.
Pyridine Ring Formation:
To a solution of the chalcone (1 mmol) in methanol, add malononitrile (1.2 mmol) and a catalytic amount of a basic catalyst (e.g., piperidine or sodium methoxide).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure compound 5d .
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of novel compounds.
Methodology:
Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, DU145, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Visualizing the Structure-Activity Landscape
To visually summarize the key SAR findings and the experimental workflow, the following diagrams are provided in DOT language for Graphviz.
Caption: Key structure-activity relationships of 2-chloro-6-methoxypyridine-3-carbonitrile derivatives.
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of derivatives.
Conclusion and Future Perspectives
The 2-chloro-6-methoxypyridine-3-carbonitrile scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly on the 4-aryl substituent, can significantly enhance cytotoxic potency. The presence of the 2-chloro group also opens up the exciting possibility of developing covalent inhibitors with improved efficacy and selectivity.
Future research in this area should focus on expanding the diversity of substituents at various positions of the pyridine ring to further probe the SAR. Investigating the kinase inhibitory profiles of these compounds against a panel of cancer-related kinases is a critical next step. Furthermore, detailed mechanistic studies are warranted to confirm the potential for covalent bond formation and to elucidate the precise molecular targets of the most potent derivatives. The insights and protocols provided in this guide offer a solid foundation for these future endeavors, paving the way for the development of the next generation of pyridine-based cancer therapeutics.
References
Al-Zahrani, M. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5089. [Link]
Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. [Link]
Serafim, R. A. M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
De, S., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15095. [Link]
Ferreira, L. G., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3333. [Link]
Abdelgawad, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(47), 44853–44871. [Link]
Pottoo, F. H., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1541-1581. [Link]
Bonatto, V., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(11), 1335-1350. [Link]
The Strategic Intermediate: A Comparative Guide to the In Vitro and In Vivo Applications of 2-Chloro-6-methoxypyridine-3-carbonitrile Derivatives
In the landscape of modern drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, continues to b...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, continues to be a focal point of medicinal chemistry.[1] Among the myriad of substituted pyridines, 2-Chloro-6-methoxypyridine-3-carbonitrile stands out not for its own extensively documented biological activity, but as a versatile and highly valuable intermediate for the synthesis of a diverse range of potent therapeutic candidates. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of various classes of compounds derived from or structurally related to this key building block, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 2-Chloro-6-methoxypyridine-3-carbonitrile Scaffold
2-Chloro-6-methoxypyridine-3-carbonitrile (C₇H₅ClN₂O) is a polysubstituted pyridine featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a cyano group at the 3-position. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex heterocyclic systems with significant biological activities. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, while the cyano group can be hydrolyzed, reduced, or participate in cyclization reactions. The methoxy group, on the other hand, modulates the electronic properties of the pyridine ring.
This guide will explore the therapeutic potential unlocked by this scaffold, focusing primarily on the anticancer activities of its derivatives, with comparative data from in vitro and in vivo studies.
In Vitro Studies: A Comparative Analysis of Anticancer Activity
The 2-chloro-6-methoxypyridine-3-carbonitrile scaffold has given rise to a multitude of derivatives with potent cytotoxic effects against a range of cancer cell lines. The following sections compare the in vitro performance of several key classes of these compounds.
Substituted 2-Methoxypyridine-3-carbonitriles
By replacing the chlorine atom with various aryl groups, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have been synthesized and evaluated for their cytotoxic activity.[2] The data reveals that the nature of the substituent on the aryl ring significantly influences the anticancer potency.
The results indicate that electron-withdrawing groups like bromo and nitro substituents on the aryl ring enhance the cytotoxic activity, with several compounds showing significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).
Pyrido[2,3-d]pyrimidines: Fused Heterocyclic Systems
A crucial application of 2-amino-3-cyanopyridine derivatives, which can be readily synthesized from their 2-chloro counterparts, is the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These compounds have shown remarkable anticancer activity, often by targeting key cellular enzymes like kinases.
These fused-ring systems demonstrate a significant increase in potency, with several derivatives exhibiting sub-micromolar IC₅₀ values against breast and liver cancer cell lines. Their mechanism of action is often attributed to the inhibition of Pim-1 kinase, a key regulator of cell proliferation and survival.[3]
Mechanism of Action: Targeting Cancer-Promoting Kinases
Many of the potent anticancer derivatives of 2-Chloro-6-methoxypyridine-3-carbonitrile function by inhibiting protein kinases that are crucial for cancer cell growth and survival.
Targeting key kinases in cancer signaling.
As illustrated, these compounds can act as dual inhibitors of receptor tyrosine kinases like VEGFR-2 and HER-2, as well as downstream serine/threonine kinases such as Pim-1.[3][4] This multi-targeted approach can lead to a more potent and durable anticancer response.
In Vivo Studies: From Bench to Preclinical Models
While in vitro data provides a strong rationale for further development, in vivo studies are essential to evaluate the therapeutic potential of these compounds in a physiological context. Although in vivo data for derivatives of 2-Chloro-6-methoxypyridine-3-carbonitrile are less common in the literature, some studies on structurally related pyridine compounds have shown promising results.
A study on a novel pyridine derivative, compound 3b , demonstrated significant in vivo efficacy in a breast cancer xenograft model.[1]
Compound 3b exhibited superior tumor growth inhibition compared to the standard-of-care drug, Taxol, highlighting the potential of this class of compounds for in vivo applications.
Another in vivo study on a pyridine derivative, LHT-13-19, in a colon adenocarcinoma xenograft model showed an increase in the doubling time of the tumor and a decrease in metastasis.[5] These findings, although on a compound with an undisclosed structure, further support the therapeutic potential of pyridine-based anticancer agents.
Workflow for assessing in vivo anticancer efficacy.
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Pyrido[2,3-d]pyrimidines from a 2-Amino-3-cyanopyridine Intermediate
This protocol outlines the synthesis of pyrido[2,3-d]pyrimidinones, a class of potent anticancer agents, starting from a 2-amino-3-cyanopyridine, which can be derived from 2-chloro-6-methoxypyridine-3-carbonitrile via amination.
Step 1: Synthesis of the 2-Amino-3-cyanopyridine Intermediate
To a solution of 2-chloro-6-methoxypyridine-3-carbonitrile (1 mmol) in a suitable solvent (e.g., ethanol), add an excess of the desired amine (e.g., cyclohexylamine, 3 mmol).
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol).
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-amino-6-methoxypyridine-3-carbonitrile derivative.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
A mixture of the 2-amino-6-methoxypyridine-3-carbonitrile derivative (1 mmol) and formamide (25 mL) is heated to reflux for 4 hours.[3]
The reaction progress is monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature.
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrido[2,3-d]pyrimidinone.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Discussion and Future Perspectives
The evidence presented in this guide strongly supports the utility of 2-Chloro-6-methoxypyridine-3-carbonitrile as a strategic intermediate in the synthesis of novel anticancer agents. The versatility of its functional groups allows for the creation of a wide array of derivatives, from simple substituted pyridines to complex fused heterocyclic systems.
The in vitro data consistently demonstrates that derivatives of this scaffold can exhibit potent cytotoxicity against various cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs. The emerging understanding of their mechanism of action, particularly the inhibition of key kinases like Pim-1, VEGFR-2, and HER-2, provides a solid foundation for rational drug design and optimization.
While the available in vivo data is still limited, the promising results from studies on structurally related compounds warrant further investigation. Future research should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: To further refine the scaffold and identify the most potent and selective derivatives.
In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways affected by these compounds.
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the most promising candidates.
Comprehensive In Vivo Efficacy Studies: In a wider range of preclinical cancer models to validate their therapeutic potential.
References
Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4116. Available at: [Link]
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12687-12703. Available at: [Link]
Abdelgawad, M. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(20), 13436-13455. Available at: [Link]
El-Gammal, O. A., et al. (2015). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 20(10), 17760-17784. Available at: [Link]
Hassan, A. S., et al. (2022). Antitumor effect in vivo of the new pyridine compound. ResearchGate. Available at: [Link]
Aguilar-Mariscal, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Pyridine-3-Carbonitrile Derivatives: A Comparative Workflow
For drug development professionals, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant hurdle in the therapeu...
Author: BenchChem Technical Support Team. Date: January 2026
For drug development professionals, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant hurdle in the therapeutic development pipeline.[1][2] The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[3][4] However, its very versatility necessitates a rigorous evaluation of its cross-reactivity profile.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using 2-Chloro-6-methoxypyridine-3-carbonitrile as a primary example. We will outline a tiered, systematic approach to compare its activity against structurally similar, commercially available alternatives. This workflow is designed to provide a robust, data-driven understanding of a compound's selectivity, enabling more informed decisions in lead optimization and candidate selection.
The Importance of Context: Structural Analogs for Comparison
A compound's cross-reactivity is best understood in the context of its structural neighbors. For our target molecule, 2-Chloro-6-methoxypyridine-3-carbonitrile, we have selected three commercially available analogs for a comparative analysis. These compounds were chosen based on variations in key functional groups at the 2 and 6 positions of the pyridine ring, which are likely to influence target engagement and off-target binding.
Compound Name
Structure
Key Differences from Target Compound
Target: 2-Chloro-6-methoxypyridine-3-carbonitrile
-
Analog 1: 2-Amino-6-chloropyridine-3-carbonitrile
Substitution of the 6-methoxy group with an amino group.
Analog 2: 2-Hydroxy-6-methoxypyridine-3-carbonitrile
Substitution of the 2-chloro group with a hydroxyl group.
Analog 3: 6-Chloro-2-methoxypyridine-3-carboxamide
Conversion of the 3-carbonitrile group to a carboxamide.
The following diagram illustrates the structural relationships between our target compound and the selected analogs.
Caption: Structural relationships between the target compound and selected analogs.
A Tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a multi-pronged strategy, moving from broad, high-throughput screens to more focused, mechanistic studies. This tiered approach, outlined below, allows for the efficient allocation of resources and the generation of a comprehensive selectivity profile.
Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: High-Throughput Screening (HTS)
The initial step involves screening the target compound and its analogs against a broad panel of targets to identify potential off-target interactions. A commercially available kinase panel, for instance, can provide a rapid assessment of a compound's selectivity against a large and diverse family of enzymes.
Illustrative Data:
Compound
Number of Kinases Inhibited >50% at 10 µM
Most Potent Off-Target Hit (IC50)
Target Compound
5
Kinase X (0.8 µM)
Analog 1
12
Kinase Y (0.5 µM)
Analog 2
2
Kinase Z (5.2 µM)
Analog 3
8
Kinase X (1.5 µM)
Tier 2: In Vitro Mechanistic Assays
Hits identified in the HTS are then subjected to more detailed mechanistic studies to confirm the interaction and determine the binding affinity.
Enzyme Inhibition Assays
These assays are crucial for quantifying the inhibitory potency of a compound against a specific enzyme.[5] The choice of assay format (e.g., colorimetric, fluorometric, luminescent) will depend on the enzyme and available substrates.[6]
Experimental Protocol: General Enzyme Inhibition Assay
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to create a range of concentrations. Prepare assay buffer, enzyme, and substrate solutions.
Assay Plate Preparation: Add the serially diluted compound to the wells of a microplate. Include positive (known inhibitor) and negative (vehicle) controls.
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
Signal Detection: Measure the signal (e.g., absorbance, fluorescence) at multiple time points to determine the reaction rate.
Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.
Competitive Binding Assays
Competitive binding assays are used to determine the binding affinity (Ki) of a compound for a target protein.[7][8] This is achieved by measuring the ability of the test compound to displace a known, labeled ligand from the target.
Reagent Preparation: Prepare a stock solution of the unlabeled test compound and a labeled ligand (e.g., radiolabeled). Prepare a membrane preparation or purified protein solution containing the target receptor.
Incubation: In a multi-well plate, combine the target protein, labeled ligand, and varying concentrations of the unlabeled test compound.
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
Separation: Separate the bound from the free labeled ligand using a method such as filtration over a glass fiber filter.
Detection: Quantify the amount of bound labeled ligand using a scintillation counter.
Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled test compound concentration to determine the IC50, from which the Ki can be calculated.
Illustrative Data:
Compound
Target Enzyme IC50 (nM)
Off-Target Kinase X Ki (nM)
Selectivity Ratio (Ki/IC50)
Target Compound
25
800
32
Analog 1
150
500
3.3
Analog 2
80
>10,000
>125
Analog 3
45
1500
33.3
Tier 3: Cell-Based Functional Assays
The final tier of assessment involves evaluating the compound's activity in a more physiologically relevant context.[9][10] Cell-based assays can provide insights into a compound's cell permeability, functional activity, and potential for cytotoxicity.
Reporter Gene Assays
For targets that are part of a signaling pathway that culminates in gene transcription, reporter gene assays are a powerful tool. In these assays, a reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.
Phenotypic Screens
Phenotypic screens assess the effect of a compound on a cellular phenotype, such as cell viability, proliferation, or morphology. These screens can uncover unexpected off-target effects that may not be apparent from target-based assays.
Experimental Protocol: Cell Viability Assay (MTT)
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
Data Analysis: Plot the absorbance as a function of compound concentration to determine the concentration that causes a 50% reduction in cell viability (CC50).
Illustrative Data:
Compound
Target Cell Line EC50 (nM)
Off-Target Cell Line EC50 (nM)
Cytotoxicity (CC50) in HEK293 cells (µM)
Therapeutic Index (CC50/Target EC50)
Target Compound
50
>10,000
25
500
Analog 1
300
800
10
33
Analog 2
120
>10,000
>50
>417
Analog 3
75
2500
15
200
Conclusion
A thorough understanding of a compound's cross-reactivity is a critical component of preclinical drug development. By employing a systematic, tiered approach as outlined in this guide, researchers can build a comprehensive selectivity profile for novel pyridine-3-carbonitrile derivatives like 2-Chloro-6-methoxypyridine-3-carbonitrile. The comparative data generated through this workflow will enable a more confident selection of lead candidates with the desired therapeutic window, ultimately increasing the probability of success in bringing new, safe, and effective medicines to patients.
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A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-methoxypyridine-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-methoxypyridine-3-carbonitrile is foundational to discovery. However, innovation and safety are inextricably linked...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-methoxypyridine-3-carbonitrile is foundational to discovery. However, innovation and safety are inextricably linked. The proper handling and disposal of these compounds are not merely regulatory hurdles; they are integral to a culture of scientific excellence and responsibility. This guide provides a direct, procedural framework for the safe management and disposal of 2-Chloro-6-methoxypyridine-3-carbonitrile, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's specific hazards is essential. 2-Chloro-6-methoxypyridine-3-carbonitrile (CAS No. 121643-47-8) is a halogenated organic solid with a distinct hazard profile that necessitates stringent controls.
The causality behind our stringent protocols is directly linked to its GHS classifications. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is a significant irritant to the skin, eyes, and respiratory system. This profile demands that we treat this compound with the respect it deserves, ensuring containment at every stage of its lifecycle.
Table 1: GHS Hazard Summary for 2-Chloro-6-methoxypyridine-3-carbonitrile
Hazard Code
Hazard Statement
Signal Word
H302
Harmful if swallowed
Warning
H312
Harmful in contact with skin
Warning
H315
Causes skin irritation
Warning
H319
Causes serious eye irritation
Warning
H332
Harmful if inhaled
Warning
| H335 | May cause respiratory irritation | Warning |
Chemically, its structure contains two key features relevant to disposal: a chlorine atom, which classifies it as a halogenated organic compound , and a nitrile group.[1][2] Halogenated wastes have specific disposal pathways, typically involving high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[3]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with establishing a safe working environment through robust engineering controls and meticulous use of PPE.
Engineering Controls
The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[4] This protects the user from inhaling harmful dust or vapors. The work area should be equipped with readily accessible and tested emergency eyewash stations and safety showers.[5][6]
Personal Protective Equipment (PPE) Protocol
The following step-by-step process for donning PPE is mandatory before handling the compound, including for weighing, transfers, and preparing waste.
Inner Gloves: Don a pair of nitrile gloves. This first layer provides baseline protection.
Laboratory Coat/Gown: Wear a clean, buttoned lab coat. For procedures with higher spill potential, a disposable gown designed for chemical protection is recommended.[7]
Outer Gloves: Don a second pair of chemically resistant gloves (e.g., thicker nitrile or neoprene) over the first pair and the cuffs of the lab coat. Double-gloving is a proven practice that significantly reduces the risk of exposure from a single glove failure.[7]
Eye and Face Protection: Wear snug-fitting chemical splash goggles.[8] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[4]
Respiratory Protection: For any operation that could generate dust (e.g., weighing, scraping, or cleaning up a spill), a NIOSH-approved respirator is necessary. An N95 dust mask is the minimum requirement for solid particulates.[9]
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of a compliant and safe waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
Labeling: Before adding any waste, the container must be labeled with:
The words "Hazardous Waste"
The full chemical name: "Waste 2-Chloro-6-methoxypyridine-3-carbonitrile"
The associated hazards (e.g., "Harmful," "Irritant")
The date of first accumulation
Waste Collection:
Solid Waste: Place any unused or contaminated solid material directly into the designated container.
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., weigh boats, contaminated paper towels, pipette tips, both pairs of gloves) must be disposed of in this same container.
Rinsate: If rinsing non-disposable glassware, the initial rinses with an organic solvent (e.g., acetone, ethyl acetate) must be collected as halogenated liquid waste in a separate, appropriately labeled container. DO NOT pour this down the drain.
Container Management: Keep the waste container closed at all times except when actively adding waste.[4] Store the container in a well-ventilated, secondary containment area away from incompatible materials.[10]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. The procedure varies based on the scale of the spill.
Minor Spill (<1 gram)
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
Ensure Ventilation: Confirm the fume hood is operating correctly.
PPE: If not already worn, don the full PPE described in Section 2.
Contain & Absorb: Gently cover the spill with a chemical absorbent material like vermiculite or sand to prevent dust from becoming airborne.
Collect: Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials into the waste container.
Report: Document the spill according to your institution's safety procedures.
Major Spill (>1 gram)
Evacuate: Immediately alert everyone in the laboratory and evacuate the area.
Isolate: Close the doors to the lab and prevent re-entry. Post a warning sign.
Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup. They have the specialized equipment and respiratory protection required for large-scale spills.
Final Disposal Pathway: From Lab to Destruction
The journey of the hazardous waste container does not end when it is full. It must be transferred to a licensed facility capable of managing halogenated organic compounds.
The logical workflow for this process ensures that the waste is handled safely and compliantly at every step, culminating in its destruction. High-temperature incineration is the standard and most effective technology for halogenated organic wastes.[3] This process breaks the stable carbon-chlorine bonds, converting the compound into less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[3]
Caption: Disposal workflow for 2-Chloro-6-methoxypyridine-3-carbonitrile.
By adhering to these detailed procedures, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research environment and compliance with environmental regulations.
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